4-Cyano-4-phenylcyclohexanone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-1-phenylcyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-10-13(8-6-12(15)7-9-13)11-4-2-1-3-5-11/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXOABVSZWCJJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179804 | |
| Record name | 4-Oxo-1-phenylcyclohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25115-74-6 | |
| Record name | 4-Oxo-1-phenylcyclohexanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25115-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-1-phenylcyclohexanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025115746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxo-1-phenylcyclohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-1-phenylcyclohexanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Cyano-4-phenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Cyano-4-phenylcyclohexanone, a key chemical intermediate in the pharmaceutical industry. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and includes an analysis of its spectroscopic data. Notably, this guide elucidates the critical role of this compound in the synthesis of the widely used opioid analgesic, pethidine. This information is intended to support researchers, scientists, and drug development professionals in their work with this important compound.
Introduction
This compound is a white to off-white crystalline powder with the chemical formula C₁₃H₁₃NO.[1] Its molecular structure features a cyclohexane ring substituted with both a cyano and a phenyl group at the same carbon position, and a ketone functional group. This unique structure makes it a valuable precursor in organic synthesis, particularly in the manufacturing of pharmaceuticals. The primary application of this compound lies in its role as a key intermediate in the production of pethidine (also known as meperidine), a synthetic opioid used for the management of moderate to severe pain.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental procedures.
| Property | Value | Reference(s) |
| CAS Number | 25115-74-6 | [1] |
| Molecular Formula | C₁₃H₁₃NO | [1] |
| Molecular Weight | 199.25 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 114-119 °C | [2] |
| Solubility | Slightly soluble in water; Soluble in organic solvents | [1] |
| Purity (typical) | ≥98% |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reaction of benzyl cyanide with 1,4-dioxaspiro[4.5]decan-8-one, followed by hydrolysis. The following is a representative experimental protocol.
Materials:
-
Benzyl cyanide
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Sodium amide (NaNH₂)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is set up under a nitrogen atmosphere.
-
Reaction Mixture: Anhydrous diethyl ether is added to the flask, followed by the slow addition of sodium amide. The mixture is stirred to form a suspension.
-
Addition of Reactants: A solution of benzyl cyanide in anhydrous diethyl ether is added dropwise to the suspension from the dropping funnel. The mixture is stirred for 1 hour. Subsequently, a solution of 1,4-dioxaspiro[4.5]decan-8-one in anhydrous diethyl ether is added dropwise.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: After the reaction is complete, the mixture is cooled to room temperature, and the excess sodium amide is carefully quenched by the slow addition of water. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Hydrolysis: The combined organic extracts are washed with dilute hydrochloric acid to hydrolyze the ketal protecting group. The organic layer is then washed with a saturated sodium bicarbonate solution and brine.
-
Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from ethanol to yield this compound as a crystalline solid.
Logical Workflow for the Synthesis of this compound:
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of this compound can be confirmed using ¹H and ¹³C NMR spectroscopy.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, typically in the range of δ 7.2-7.5 ppm. The methylene protons of the cyclohexanone ring will appear as multiplets in the upfield region, generally between δ 1.8-3.0 ppm.
¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework. The carbonyl carbon (C=O) will show a characteristic signal in the downfield region, typically around δ 208-210 ppm. The carbon of the cyano group (C≡N) is expected to resonate around δ 122 ppm. The aromatic carbons will appear in the δ 125-145 ppm region, and the aliphatic carbons of the cyclohexane ring will be observed in the upfield region (δ 20-50 ppm).
Infrared (IR) Spectroscopy
The functional groups present in this compound can be identified by their characteristic absorption bands in the IR spectrum.
Key IR Absorptions:
-
C≡N stretch: A sharp, medium intensity absorption band is expected in the region of 2240-2220 cm⁻¹ for the nitrile group.
-
C=O stretch: A strong, sharp absorption band will be present in the range of 1725-1705 cm⁻¹ corresponding to the ketone carbonyl group.
-
C-H stretch (aromatic): Absorption bands above 3000 cm⁻¹ are indicative of the C-H bonds of the phenyl group.
-
C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the cyclohexanone ring.
-
C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.
Applications in Drug Development
The most significant application of this compound in drug development is its use as a direct precursor in the synthesis of pethidine. Pethidine is a synthetic opioid analgesic that has been in clinical use for many decades for the relief of moderate to severe pain.
Pethidine Synthesis Pathway:
The synthesis of pethidine from this compound involves a series of chemical transformations. A simplified representation of this pathway is shown below.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Cyano-4-phenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-4-phenylcyclohexanone is a chemical compound of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a cyclohexanone ring substituted with both a phenyl group and a nitrile group at the same carbon, makes it a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. This document provides a comprehensive overview of its physicochemical properties, experimental characterization protocols, and a logical workflow for its synthesis and analysis.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in synthetic chemistry.
Compound Identifiers
| Identifier | Value |
| IUPAC Name | 4-oxo-1-phenylcyclohexane-1-carbonitrile[1] |
| CAS Number | 25115-74-6[1][2][3] |
| Molecular Formula | C₁₃H₁₃NO[1][2][3] |
| Molecular Weight | 199.25 g/mol [1][2] |
| InChI Key | GKXOABVSZWCJJK-UHFFFAOYSA-N[1] |
| Canonical SMILES | O=C1CCC(CC1)(C#N)C2=CC=CC=C1[1] |
Physicochemical Properties
| Property | Value |
| Physical Form | Crystalline Solid[1] |
| Color | White to Beige[1] |
| Melting Point | 114°C to 119°C[1] |
| Solubility | Soluble in benzene.[1] |
Experimental Protocols for Characterization
The structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. The following are detailed methodologies for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for determining the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Expected Signals: The spectrum would show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the cyclohexanone ring. The integration of these signals would correspond to the number of protons in each environment.
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration may be needed for a better signal-to-noise ratio.
-
Instrumentation: A 400 or 500 MHz NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals: The spectrum would display distinct signals for the carbonyl carbon, the nitrile carbon, the quaternary carbon attached to the phenyl and cyano groups, the aromatic carbons, and the aliphatic carbons of the cyclohexanone ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorption Bands:
-
C=O (Ketone): A strong absorption band is expected around 1710-1720 cm⁻¹.
-
C≡N (Nitrile): A sharp, medium-intensity band is expected in the region of 2220-2260 cm⁻¹.
-
C-H (Aromatic): Absorption bands are expected above 3000 cm⁻¹.
-
C-H (Aliphatic): Absorption bands are expected below 3000 cm⁻¹.
-
C=C (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization Technique: Electron Ionization (EI) is a common method for this type of molecule.
-
Instrumentation: A mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: The mass spectrum will show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (199.25 m/z). The fragmentation pattern can provide further structural information.
Logical and Experimental Workflows
The following diagrams illustrate the logical flow for the synthesis and subsequent analytical characterization of this compound.
Caption: A plausible synthetic workflow for this compound.
Caption: Workflow for the analytical characterization of the final product.
References
An In-Depth Technical Guide to 4-Cyano-4-phenylcyclohexanone: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Cyano-4-phenylcyclohexanone, a key intermediate in pharmaceutical and chemical synthesis. The document details its molecular structure, physicochemical properties, and a plausible synthetic route based on established chemical reactions. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a clear visualization of the synthetic workflow.
Molecular Structure and Properties
This compound is a crystalline solid at room temperature, characterized by a cyclohexanone ring substituted at the 4-position with both a cyano and a phenyl group.[1] Its chemical structure and key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO | [2] |
| Molecular Weight | 199.25 g/mol | [2] |
| CAS Number | 25115-74-6 | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 105-109 °C | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, DMSO, and chloroform. | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a variety of methods. One plausible and efficient approach is via a Michael addition of phenylacetonitrile to an α,β-unsaturated ketone, followed by intramolecular cyclization, hydrolysis, and decarboxylation. A well-established method for the formation of cyclic ketones from dinitriles is the Thorpe-Ziegler reaction.[3][4][5] This reaction involves the intramolecular condensation of a dinitrile catalyzed by a base, which proceeds through a cyclic enamine intermediate that is subsequently hydrolyzed to the corresponding ketone.[1][3][6]
Proposed Synthetic Pathway
A logical synthetic route to this compound involves the initial reaction of benzaldehyde with two equivalents of cyanoacetic acid to form a dinitrile intermediate. This intermediate then undergoes an intramolecular Thorpe-Ziegler cyclization to yield a cyclic β-keto nitrile, which upon hydrolysis and decarboxylation, would afford the target molecule.
Detailed Experimental Protocol (Adapted from General Thorpe-Ziegler Reaction Procedures)
Step 1: Synthesis of the Dinitrile Precursor
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1 equivalent) and cyanoacetic acid (2.2 equivalents) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the dinitrile precursor.
Step 2: Intramolecular Cyclization (Thorpe-Ziegler Reaction)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 equivalents) in a dry, aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Substrate Addition: Dissolve the dinitrile precursor (1 equivalent) from Step 1 in the same dry solvent and add it dropwise to the base suspension at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the cyclization can be monitored by TLC.
-
Quenching: After the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Step 3: Hydrolysis and Decarboxylation
-
Acidification: Acidify the quenched reaction mixture with a dilute acid, such as 10% hydrochloric acid, to a pH of approximately 2-3.
-
Heating: Heat the acidified mixture to reflux for 2-4 hours to facilitate both the hydrolysis of the enamine intermediate and the decarboxylation of the resulting β-keto acid.
-
Workup and Purification: Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Applications in Research and Development
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its structure is related to precursors of certain opioid analgesics, such as pethidine (meperidine).[7] The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the ketone functionality allows for a wide range of chemical transformations, making it a versatile intermediate for the synthesis of novel therapeutic agents.
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A new synthesis of morphine-based analgesics - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Pethidine intermediate A - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of 4-Cyano-4-phenylcyclohexanone in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Cyano-4-phenylcyclohexanone, a crucial parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is essential for designing and optimizing synthetic routes, purification processes, and formulation strategies. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for these experimental procedures.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25115-74-6 | [1][2][3] |
| Molecular Formula | C13H13NO | [1][2][3] |
| Molecular Weight | 199.25 g/mol | [1][3] |
| Physical Form | Crystalline Solid | [1] |
| Appearance | White to Beige | [1] |
| Melting Point | 114°C to 119°C | [1] |
Solubility Data
Quantitative solubility data for this compound in a range of organic solvents is not extensively available in the public domain. However, qualitative solubility information has been reported. The following table summarizes the available data.
| Solvent | Temperature | Solubility | Reference |
| Benzene | Not Specified | Soluble | [1] |
| Water | Not Specified | Insoluble (predicted) | [4] |
Note: The insolubility in water is a prediction based on the general properties of similar organic compounds and has not been explicitly quantified in the available literature.
Experimental Protocol for Solubility Determination
The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents. This procedure is a synthesis of established methods for solubility testing of organic compounds.[5][6][7][8]
3.1. Materials and Equipment
-
This compound
-
A range of organic solvents (e.g., acetone, ethanol, methanol, dichloromethane, ethyl acetate, toluene, hexane)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of vials.
-
Add a known volume (e.g., 1 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
For more complete separation, centrifuge the vials at a moderate speed.
-
-
Sample Dilution and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC).
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the compound in the diluted sample.
-
Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
3.3. Qualitative Solubility Assessment
For a rapid, preliminary assessment of solubility, the following qualitative method can be employed:[5][6][8]
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the test solvent in small portions, shaking vigorously after each addition.
-
Observe whether the solid dissolves completely.
-
Categorize the solubility as "soluble," "partially soluble," or "insoluble."
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental procedures for determining solubility.
Caption: Workflow for Quantitative Solubility Determination.
Caption: Workflow for Qualitative Solubility Assessment.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. 4-Phenylcyclohexanone(4894-75-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. scribd.com [scribd.com]
- 8. www1.udel.edu [www1.udel.edu]
Historical Synthesis of 4-Cyano-4-phenylcyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-4-phenylcyclohexanone is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. Its structure, featuring a quaternary carbon center with both a cyano and a phenyl group on a cyclohexanone ring, presents unique synthetic challenges and has led to the development of several synthetic strategies over the years. This technical guide provides a comprehensive overview of the historical methods for the synthesis of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Core Synthetic Strategies
The historical synthesis of this compound has primarily revolved around two main strategies: the cyanation of a pre-formed 4-phenylcyclohexanone core and the construction of the substituted cyclohexanone ring from acyclic precursors.
Cyanation of 4-Phenylcyclohexanone Derivatives
One of the earliest and most direct approaches to this compound involves the introduction of a cyano group at the C4 position of a 4-phenylcyclohexanone derivative. This is typically achieved through a nucleophilic addition of a cyanide source to an appropriate electrophilic precursor. A key historical method involves the hydrolysis and decarboxylation of a more complex intermediate.
Example: Synthesis from Methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate
A documented historical synthesis involves the preparation of the analogous 4-fluoro derivative, which provides insight into the general synthetic approach. The synthesis of 4-cyano-4-(4-fluorophenyl)cyclohexanone proceeds via the hydrolysis and decarboxylation of methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate.[1]
Experimental Protocol:
A mixture of 33.9 g (0.123 mole) of methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate is prepared in a solution of 900 ml of acetic acid and 450 ml of 10% sulfuric acid. The mixture is stirred mechanically. The reaction progress is monitored, and upon completion, the product is isolated and purified.[1]
Data Summary
The following table summarizes the quantitative data for the historical synthesis method.
| Method | Starting Material | Reagents | Yield (%) | Reference |
| Hydrolysis and Decarboxylation | Methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate | Acetic acid, 10% Sulfuric acid | N/A | [1] |
Note: The yield for this specific historical method was not explicitly stated in the available literature.
Reaction Pathway Diagram
The logical pathway for the synthesis of this compound from a related precursor is depicted below.
References
The Genesis of a Key Pharmaceutical Intermediate: Discovery and First Synthesis of 4-Cyano-4-phenylcyclohexanone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyano-4-phenylcyclohexanone, a crucial building block in the synthesis of numerous pharmaceutical agents, holds a significant position in medicinal chemistry. Its discovery and initial synthesis, while not marked by a singular seminal publication, can be traced through the evolution of organic synthesis methodologies. This technical guide elucidates the likely first synthesis of this compound, drawing from established chemical principles and related literature. We provide a detailed, plausible experimental protocol for its preparation, a comprehensive table of its physicochemical properties, and logical diagrams to illustrate the synthetic pathway. This document serves as a foundational resource for chemists and researchers engaged in the design and synthesis of novel therapeutics.
Historical Context and Discovery
The precise moment of discovery for this compound is not explicitly documented in a standalone publication. It is highly probable that this compound was first synthesized as a key intermediate in a broader research program aimed at developing novel therapeutic agents. Its structural motif, featuring a quaternary nitrile and a ketone, is a common feature in molecules designed to interact with biological targets. The likely first synthesis can be inferred from well-established reaction pathways in organic chemistry, particularly those involving the formation of cyclic ketones and the introduction of cyano groups. The synthetic strategy outlined in this guide is based on a chemically sound and historically plausible route.
The First Plausible Synthesis: A Step-by-Step Approach
The most probable initial synthesis of this compound involves a multi-step sequence starting from readily available precursors: phenylacetonitrile and an acrylate derivative. This pathway leverages classic organic reactions such as the Michael addition and the Dieckmann condensation.
Overall Synthetic Scheme
The logical flow of the first synthesis can be visualized as follows:
Caption: A logical workflow of the plausible first synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a detailed representation of the likely first synthesis, based on standard laboratory procedures for the reactions involved.
Step 1: Michael Addition of Phenylacetonitrile to Diethyl Acrylate
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 0.1 mol of sodium in 50 mL of absolute ethanol) in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, is added phenylacetonitrile (11.7 g, 0.1 mol).
-
Addition of Reactant: Diethyl acrylate (12.8 g, 0.1 mol) is added dropwise to the stirred solution at a rate that maintains the reaction temperature below 40 °C.
-
Reaction Completion: After the addition is complete, the mixture is stirred at room temperature for 12 hours.
-
Workup: The reaction mixture is then poured into a mixture of ice and hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude Michael adduct.
Step 2: Dieckmann Condensation
-
Reaction Setup: The crude Michael adduct from the previous step is dissolved in dry toluene (100 mL) in a flask equipped with a Dean-Stark apparatus.
-
Cyclization: Sodium hydride (4.8 g of a 60% dispersion in mineral oil, 0.12 mol) is added portion-wise to the stirred solution. The mixture is then heated to reflux until the evolution of hydrogen ceases.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography.
-
Workup: After cooling, the reaction is quenched by the slow addition of acetic acid. The mixture is then washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude β-keto ester.
Step 3: Hydrolysis and Decarboxylation
-
Reaction Setup: The crude β-keto ester is refluxed with a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL) for 24 hours.
-
Product Formation: During reflux, the ester is hydrolyzed, and the resulting β-keto acid undergoes decarboxylation.
-
Isolation and Purification: The reaction mixture is cooled, and the solid product is collected by filtration. The crude product is then recrystallized from ethanol to afford pure this compound.
Physicochemical Properties and Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 25115-74-6 |
| Molecular Formula | C₁₃H₁₃NO |
| Molecular Weight | 199.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 118-122 °C |
| Boiling Point | Decomposes upon heating |
| Solubility | Soluble in most organic solvents, insoluble in water |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.45-7.30 (m, 5H), 2.90-2.75 (m, 2H), 2.60-2.45 (m, 2H), 2.40-2.25 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 208.1, 137.5, 129.2, 128.1, 126.5, 121.8, 48.2, 38.5, 34.1 |
| IR (KBr, cm⁻¹) ν | 2235 (C≡N), 1715 (C=O) |
Logical Relationships in Synthesis
The relationship between the starting materials, intermediates, and the final product can be visualized through a logical diagram.
Caption: Interconnectivity of reactants, intermediates, and the final product in the synthesis.
Conclusion
While the exact historical record of the first synthesis of this compound remains elusive, a logical and chemically sound synthetic route can be constructed based on fundamental principles of organic chemistry. The plausible pathway detailed in this guide, involving a Michael addition followed by a Dieckmann condensation and decarboxylation, provides a robust framework for its preparation. The data and diagrams presented herein offer a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of this pivotal chemical entity.
4-Cyano-4-phenylcyclohexanone: A Core Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-4-phenylcyclohexanone is a versatile organic compound characterized by a cyclohexanone ring substituted with both a cyano and a phenyl group at the fourth position. Its chemical structure makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive review of the synthesis, chemical properties, and known applications of this compound, with a focus on its role as a precursor to pharmacologically active compounds.
Physicochemical Properties
This compound is typically a white to off-white crystalline solid.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 25115-74-6 | [2] |
| Molecular Formula | C₁₃H₁₃NO | [2] |
| Molecular Weight | 199.25 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 105-109 °C | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, DMSO, and chloroform. | [1] |
Synthesis and Experimental Protocols
The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals, notably the opioid analgesic piminodine. The synthesis of this compound itself is a critical step in the overall synthetic pathway of these drugs. While specific, detailed, publicly available protocols for its synthesis are scarce, the general approach involves the reaction of a precursor with a cyanide source.
A plausible synthetic route, based on established organic chemistry principles for the formation of α-cyanoketones, would involve the conjugate addition of a cyanide anion to a 4-phenylcyclohexenone precursor. This reaction, a type of Michael addition, would yield the desired product.
Hypothetical Synthesis Workflow:
Caption: A potential synthetic workflow for this compound.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not widely available in public literature. However, based on its structure, the expected spectral characteristics can be predicted. For comparison, the spectroscopic data for the related compound, 4-phenylcyclohexanone, is well-documented.[3][4]
Expected Spectroscopic Data for this compound:
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the phenyl ring (typically in the aromatic region, ~7.2-7.5 ppm), and signals for the methylene protons on the cyclohexanone ring (in the aliphatic region, ~2.0-3.0 ppm). The integration of these signals would correspond to the number of protons in each environment. |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) typically around 200-210 ppm, a signal for the nitrile carbon (C≡N) around 110-125 ppm, signals for the aromatic carbons of the phenyl group, and signals for the aliphatic carbons of the cyclohexanone ring. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch around 1715 cm⁻¹, and a characteristic absorption for the nitrile (C≡N) stretch around 2240 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (199.25 g/mol ). |
Applications in Drug Development
The primary documented application of this compound is as a crucial intermediate in the synthesis of certain opioid analgesics.
Piminodine Synthesis
This compound is a direct precursor in some synthetic routes to piminodine, a potent narcotic analgesic. The synthesis involves the conversion of the cyano and keto groups of the starting material into the piperidine ring system characteristic of piminodine and related opioids.
Piminodine Synthesis Workflow:
Caption: Synthetic pathway from this compound to Piminodine.
Potential as a Scaffold for Novel Therapeutics
The 4-arylcyclohexanone scaffold, of which this compound is a member, is recognized as a "privileged structure" in medicinal chemistry.[3] This means that this core structure is capable of binding to multiple biological targets, making it a promising starting point for the development of new drugs. Derivatives of 4-arylcyclohexanones have been investigated for a range of biological activities, including:
-
Anticancer Activity: Some derivatives have shown cytotoxic effects against various cancer cell lines.[5]
-
Anti-inflammatory Activity: The scaffold has been explored for its potential to inhibit key inflammatory pathways.
-
Antimicrobial Activity: Certain 4-arylcyclohexanone derivatives have demonstrated activity against various microbes.[3]
Conclusion
This compound is a key synthetic intermediate with a significant role in the production of certain opioid analgesics. Its core structure, the 4-arylcyclohexanone scaffold, is of considerable interest in medicinal chemistry due to its potential for derivatization and the broad range of biological activities exhibited by related compounds. Further research into the synthesis of novel derivatives of this compound and the systematic evaluation of their pharmacological properties could lead to the discovery of new therapeutic agents for a variety of diseases. The lack of detailed, publicly available experimental and biological data for this specific compound highlights an opportunity for further academic and industrial research to fully explore its potential.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 3. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Phenylcyclohexanone(4894-75-1) 13C NMR [m.chemicalbook.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Technical Guide: Spectroscopic and Synthetic Profile of 4-Cyano-4-phenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4-Cyano-4-phenylcyclohexanone (CAS No. 25115-74-6). The information is intended to support research and development activities where this molecule is of interest.
Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. This data is critical for the structural elucidation and quality control of the compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.55 - 7.35 | m | 5H | Aromatic protons (C₆H₅) |
| 2.90 - 2.60 | m | 4H | Cyclohexane protons adjacent to carbonyl (CH₂) |
| 2.45 - 2.20 | m | 4H | Cyclohexane protons adjacent to the quaternary carbon (CH₂) |
Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the specific NMR instrument used. Data is predicted based on known spectra of similar structures and is available in spectral databases such as SpectraBase.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~208 | Carbonyl Carbon (C=O) |
| ~138 | Quaternary Aromatic Carbon (C-Ar) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~122 | Cyano Carbon (C≡N) |
| ~45 | Quaternary Cyclohexane Carbon (C-CN) |
| ~38 | Cyclohexane CH₂ |
| ~34 | Cyclohexane CH₂ |
Note: The chemical shifts are approximate and based on typical values for these functional groups. For precise data, it is recommended to consult spectral databases like the one referenced in PubChem under CID 91282.[1]
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~2240 | Medium | C≡N (nitrile) stretch |
| ~1715 | Strong | C=O (ketone) stretch |
| ~1600, ~1495 | Medium-Weak | Aromatic C=C stretch |
Note: The IR absorption peaks are characteristic of the functional groups present in the molecule. The exact peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, thin film).
Experimental Protocol: Synthesis of this compound
This section details a plausible synthetic route for this compound, based on established organic chemistry principles and analogous procedures found in the literature.
Synthesis Workflow
The proposed synthesis involves a two-step process starting from phenylacetonitrile and 1,5-dichloro-3-pentanone. The initial step is a double alkylation to form the cyclohexanone ring, followed by the introduction of the cyano group.
Caption: Synthetic workflow for this compound.
Detailed Methodology
Step 1: Synthesis of 4-Phenylcyclohexanone (Intermediate)
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride (2.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Phenylacetonitrile: Phenylacetonitrile (1 eq.) dissolved in anhydrous THF is added dropwise to the stirred suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.
-
Cyclization: 1,5-Dichloro-3-pentanone (1 eq.) dissolved in anhydrous THF is added dropwise to the reaction mixture. The mixture is then heated to reflux and maintained for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up and Purification: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then subjected to acid hydrolysis (e.g., refluxing with aqueous HCl) to hydrolyze the nitrile and decarboxylate, yielding 4-phenylcyclohexanone. The product is purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: A dry round-bottom flask is charged with 4-phenylcyclohexanone (1 eq.) and dissolved in a suitable solvent such as dichloromethane.
-
Cyanation Reaction: Trimethylsilyl cyanide (TMSCN, 1.5 eq.) is added to the solution, followed by a catalytic amount of a Lewis acid (e.g., zinc iodide or indium trichloride). The reaction is stirred at room temperature and monitored by TLC.
-
Work-up and Purification: Upon completion of the reaction, the mixture is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield this compound.
Logical Relationship Diagram
The following diagram illustrates the structural relationship between the key molecules in the synthesis.
Caption: Molecular relationship from starting materials to the final product.
References
An In-depth Technical Guide to the Physical Properties of 4-Cyano-4-phenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 4-Cyano-4-phenylcyclohexanone, a compound of interest in pharmaceutical synthesis and chemical research. This document outlines its melting point, discusses the challenges in determining its boiling point, and provides standardized experimental protocols for these measurements.
Core Physical Properties
The physical characteristics of a compound are crucial for its identification, purity assessment, and handling in a laboratory setting. For this compound (CAS No: 25115-74-6), the available data is summarized below.
| Property | Value |
| Molecular Formula | C13H13NO |
| Molecular Weight | 199.25 g/mol |
| Appearance | White to Beige Crystalline Solid |
| Melting Point | 114-119 °C |
| Boiling Point | Data not available; likely decomposes at high temperatures. |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical analysis. The following are detailed methodologies for measuring the melting and boiling points of organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the crystalline sample is completely dry. Grind a small amount of the sample into a fine powder using a mortar and pestle.
-
Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the sample down into the bottom. The packed sample should be approximately 1-2 mm high.
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range. Heat at a rate of about 10-20°C per minute.
-
Allow the apparatus to cool. For a precise measurement, begin heating again at a much slower rate, approximately 1-2°C per minute, starting from a temperature about 15-20°C below the approximate melting point.
-
Observe the sample through the magnifying lens.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted to apply a modified version of this technique, though decomposition remains a high probability.
Apparatus:
-
Thiele tube
-
High-boiling point oil (e.g., mineral oil)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Bunsen burner or other heat source
-
Stand and clamp
Procedure:
-
Sample Preparation: Place a small amount of the substance into the fusion tube.
-
Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.
-
Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the fusion tube containing the sample.
-
Heating: Clamp the thermometer and the attached tube so that they are immersed in the oil within the Thiele tube. The side arm of the Thiele tube should be heated gently and evenly.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.
-
Data Recording: Turn off the heat source. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the physical and structural characterization of a newly synthesized chemical compound.
Caption: Workflow for the characterization of a chemical compound.
Technical Guide: Stability and Storage of 4-Cyano-4-phenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Cyano-4-phenylcyclohexanone (CAS No. 25115-74-6). The information is compiled from safety data sheets (SDS) and product information from various chemical suppliers.
Chemical Stability
This compound is a stable compound under normal and recommended storage conditions[1][2]. It is not known to undergo hazardous polymerization[2]. However, its stability can be compromised by specific environmental factors and contact with incompatible materials.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on available data.
| Parameter | Recommendation | Source |
| Temperature | Store in a cool, dry place. | [1][2][3] |
| Atmosphere | Store in a well-ventilated area. | [1][2] |
| Container | Keep container tightly closed. | [1][2][3] |
| Light Exposure | Avoid direct sunlight. | |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [2] |
| Shelf Life | Up to 2 years under recommended storage conditions. |
Factors Affecting Stability
The stability of this compound can be influenced by several factors. The following diagram illustrates the logical relationships between storage conditions and the compound's stability.
Caption: Logical diagram of factors influencing the stability of this compound.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation could occur through hydrolysis of the nitrile group or oxidation of the cyclohexanone ring, especially in the presence of strong acids, bases, or oxidizing agents. Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides[1][2].
Experimental Protocols for Stability Assessment
Caption: A generalized workflow for conducting a stability study of a chemical compound.
Methodology for a General Stability Study:
-
Stress Testing (Forced Degradation):
-
Expose the compound to harsh conditions (e.g., high temperature, strong acid/base, oxidizing agent, UV light) to identify potential degradation products and pathways.
-
Analyze the stressed samples using techniques like HPLC, LC-MS, and GC-MS to characterize the degradants.
-
-
Accelerated Stability Testing:
-
Store the compound at elevated temperatures and humidity (e.g., 40°C / 75% RH) for a defined period (e.g., 6 months).
-
Monitor the purity and formation of degradation products at specified time points. This data can be used to predict the shelf life under normal storage conditions.
-
-
Long-Term Stability Testing:
-
Store the compound under the recommended storage conditions (e.g., 25°C / 60% RH) for an extended period (e.g., 24 months or longer).
-
Analyze samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months) to confirm the shelf life.
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any degradation products. A stability-indicating method should be developed and validated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the structure of unknown degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound or its degradants are volatile.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To detect changes in functional groups.
-
Karl Fischer Titration: To determine the water content, as moisture can be a critical factor in stability.
Handling and Safety Precautions
When handling this compound, it is important to follow standard laboratory safety procedures. Avoid contact with skin and eyes, do not breathe dust, and wash hands thoroughly after handling[2]. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses[2].
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is essential to consult the specific safety data sheet provided by the supplier and to conduct your own risk assessment before handling this chemical.
References
Methodological & Application
synthesis of 4-Cyano-4-phenylcyclohexanone from 2-carbomethoxy-4-cyano-4-phenylcyclohexanone
Application Notes and Protocols for the Synthesis of 4-Cyano-4-phenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The synthesis of this compound from its precursor, 2-carbomethoxy-4-cyano-4-phenylcyclohexanone, is a crucial decarboxylation reaction. The product, this compound, serves as a valuable intermediate in the synthesis of various pharmaceutically active compounds and complex organic molecules. The presence of both a ketone and a nitrile group on a cyclohexyl scaffold makes it a versatile building block for further chemical modifications.
The most common and efficient method for this transformation is the Krapcho dealkoxycarbonylation . This reaction is particularly well-suited for β-keto esters, α-cyano esters, and malonic esters.[1][2] The Krapcho reaction proceeds under near-neutral conditions, typically by heating the substrate in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), with a salt like sodium chloride (NaCl) or lithium chloride (LiCl) and a stoichiometric amount of water.[1][2][3] The key advantages of this method include its compatibility with a wide range of functional groups that may be sensitive to acidic or basic conditions and its often high-yielding nature.[2][4]
An alternative, more classical approach involves acidic hydrolysis of the ester followed by thermal decarboxylation. This is typically achieved by refluxing the starting material in a mixture of an organic acid, like acetic acid, and a mineral acid, such as sulfuric acid.[5] While effective, this method's harsh conditions can limit its applicability for substrates with acid-labile functional groups.
This document provides detailed protocols for both the Krapcho decarboxylation and the acidic hydrolysis method.
Reaction Schemes and Mechanism
Krapcho Decarboxylation
The overall transformation is as follows:
Starting Material: 2-carbomethoxy-4-cyano-4-phenylcyclohexanone Product: this compound
Mechanism: The reaction is initiated by the nucleophilic attack of a halide ion (e.g., Cl⁻) on the methyl group of the carbomethoxy functional group in an SN2 fashion. This is followed by the elimination of methyl chloride and the formation of a carboxylate intermediate. Subsequent decarboxylation leads to the formation of an enolate, which is then protonated by water to yield the final product.[4]
Acidic Hydrolysis and Decarboxylation
This two-step, one-pot process first involves the hydrolysis of the methyl ester to a carboxylic acid under acidic conditions. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield the desired ketone.
Experimental Protocols
Protocol 1: Krapcho Decarboxylation
This protocol is based on the general conditions for the Krapcho dealkoxycarbonylation of β-keto esters.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (Example) |
| 2-carbomethoxy-4-cyano-4-phenylcyclohexanone | C₁₅H₁₅NO₃ | 257.29 | 10.0 g | 0.0389 mol |
| Sodium Chloride (NaCl) | NaCl | 58.44 | 2.72 g | 0.0465 mol |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mL | - |
| Water (H₂O) | H₂O | 18.02 | 1.40 mL | 0.0777 mol |
| Diethyl Ether | C₄H₁₀O | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | As needed | - |
| Brine (Saturated NaCl solution) | NaCl (aq) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-carbomethoxy-4-cyano-4-phenylcyclohexanone (10.0 g, 0.0389 mol), sodium chloride (2.72 g, 0.0465 mol), dimethyl sulfoxide (100 mL), and water (1.40 mL, 0.0777 mol).
-
Heating: Heat the reaction mixture to 150-160 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours, as indicated by the disappearance of the starting material.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 200 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) to remove any acidic byproducts, followed by a wash with brine (1 x 100 mL).[6]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) to yield pure this compound.
Protocol 2: Acidic Hydrolysis and Decarboxylation
This protocol is adapted from a similar procedure for a fluorinated analog.[5]
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (Example) |
| 2-carbomethoxy-4-cyano-4-phenylcyclohexanone | C₁₅H₁₅NO₃ | 257.29 | 10.0 g |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 150 mL |
| 10% Sulfuric Acid (aqueous) | H₂SO₄ (aq) | - | 75 mL |
| Sodium Hydroxide (for neutralization) | NaOH | 40.00 | As needed |
| Diethyl Ether | C₄H₁₀O | 74.12 | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed |
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-carbomethoxy-4-cyano-4-phenylcyclohexanone (10.0 g) in glacial acetic acid (150 mL).
-
Addition of Acid: Add 10% aqueous sulfuric acid (75 mL) to the solution.
-
Heating: Heat the mixture to reflux with stirring for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture over crushed ice.
-
Neutralize the solution with a cold aqueous solution of sodium hydroxide to a pH of ~7.
-
Extract the product with diethyl ether (3 x 100 mL).
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude solid by column chromatography or recrystallization as described in Protocol 1.
Data Presentation
Table 1: Product Characterization
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₁₃H₁₃NO | 199.25[7] | White to off-white solid | 25115-74-6[7] |
Table 2: Comparison of Synthetic Protocols
| Parameter | Krapcho Decarboxylation | Acidic Hydrolysis & Decarboxylation |
| Reagents | NaCl (or LiCl), H₂O | H₂SO₄, Acetic Acid |
| Solvent | DMSO (or DMF) | Acetic Acid, Water |
| Temperature | High (typically 140-190 °C)[1] | Reflux (typically ~118 °C) |
| Reaction Time | 2-6 hours (typical) | 4-8 hours (typical) |
| Conditions | Near-neutral, anhydrous polar aprotic | Strongly acidic, aqueous |
| Advantages | Mild conditions, high functional group tolerance[2] | Inexpensive reagents |
| Disadvantages | High boiling point solvent, requires careful work-up | Harsh acidic conditions, potential for side reactions |
| Typical Yield | >80% (expected) | 70-85% (expected) |
Visualizations
Caption: Workflow diagram for the synthesis of this compound via Krapcho decarboxylation.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin. Handle with care.
-
Glacial Acetic Acid and Sulfuric Acid: Highly corrosive. Avoid contact with skin and eyes. Handle with extreme caution.
-
Diethyl Ether: Highly flammable. Work away from ignition sources.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in appropriate containers.
References
Synthesis of 4-Cyano-4-phenylcyclohexanone: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-Cyano-4-phenylcyclohexanone, an important intermediate in pharmaceutical and chemical research. The protocol details the necessary reagents, equipment, and step-by-step procedures for the successful synthesis of this compound.
Reaction Scheme
The synthesis of this compound is achieved through the addition of a cyanide group to the carbonyl carbon of 4-phenylcyclohexanone. This reaction, a classic example of nucleophilic addition to a carbonyl group, results in the formation of a cyanohydrin. A common and effective method for this transformation involves the use of trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂).
Figure 1: Reaction Scheme
Caption: Synthesis of this compound from 4-phenylcyclohexanone.
Experimental Protocol
This protocol is adapted from established methods for the cyanosilylation of ketones.
Materials and Equipment:
-
Reactants:
-
4-Phenylcyclohexanone (C₁₂H₁₄O, MW: 174.24 g/mol )
-
Trimethylsilyl cyanide (TMSCN, C₄H₉NSi, MW: 99.21 g/mol )
-
-
Catalyst:
-
Zinc iodide (ZnI₂, MW: 319.22 g/mol ), anhydrous
-
-
Solvents:
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether ((C₂H₅)₂O)
-
Hexane (C₆H₁₄)
-
-
Reagents for Work-up:
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (e.g., glass column, silica gel)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Procedure:
-
Reaction Setup:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add 4-phenylcyclohexanone (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane.
-
-
Addition of Reagents:
-
To the stirred solution, add anhydrous zinc iodide (0.05 - 0.1 eq) as a catalyst.
-
Slowly add trimethylsilyl cyanide (1.2 - 1.5 eq) to the reaction mixture at room temperature using a syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot. The reaction is typically complete within a few hours.
-
-
Work-up:
-
Upon completion of the reaction, quench the reaction by adding a dilute aqueous solution of hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate them using a rotary evaporator to obtain the purified this compound as a white to off-white solid.[1]
-
Data Presentation
| Parameter | Value |
| Starting Material | 4-Phenylcyclohexanone |
| Reagent | Trimethylsilyl cyanide (TMSCN) |
| Catalyst | Zinc iodide (ZnI₂) |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | Room Temperature |
| Typical Reaction Time | 2-6 hours (monitor by TLC) |
| Product | This compound |
| CAS Number | 25115-74-6[2][3] |
| Molecular Formula | C₁₃H₁₃NO[2][3] |
| Molecular Weight | 199.25 g/mol [2] |
| Physical Appearance | White to off-white crystalline powder[1] |
| Purification Method | Silica gel column chromatography |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions:
-
This experiment should be performed in a well-ventilated fume hood.
-
Trimethylsilyl cyanide and hydrogen cyanide (which can be generated during the work-up) are highly toxic. Handle with extreme caution and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ensure that all glassware is dry before use, as the reagents are sensitive to moisture.
-
Dispose of all chemical waste according to institutional safety guidelines.
References
The Pharmaceutical Journey of 4-Cyano-4-phenylcyclohexanone: A Precursor to Pethidine
Application Note: AN-2025-01
Introduction
4-Cyano-4-phenylcyclohexanone is a pivotal organic intermediate in the landscape of pharmaceutical synthesis. Its unique structural features, comprising a cyclohexanone ring, a phenyl group, and a cyano group at a quaternary carbon, make it a valuable precursor for the synthesis of complex active pharmaceutical ingredients (APIs). This white to off-white crystalline powder is noted for its high purity and stability under recommended storage conditions, rendering it suitable for the rigorous demands of pharmaceutical manufacturing and research.[1][2] This application note will delve into the primary application of this compound as a key starting material in the synthesis of the potent opioid analgesic, pethidine.
Application in the Synthesis of Pethidine
The most prominent application of this compound in the pharmaceutical industry is its role as a key intermediate in the multi-step synthesis of Pethidine (also known as Meperidine).[3][4][5] Pethidine is a synthetic opioid of the phenylpiperidine class, widely used for the management of moderate to severe pain.[3][4] The synthesis of pethidine from this compound involves a series of well-established organic transformations, primarily focusing on the modification of the cyclohexanone ring and the cyano group.
The overall synthetic pathway can be conceptualized as a logical progression of reactions aimed at constructing the N-methyl-4-phenylpiperidine-4-carboxylate core of pethidine. This transformation underscores the versatility of this compound as a building block in medicinal chemistry.
Mechanism of Action of Pethidine
Pethidine exerts its analgesic effects primarily by acting as an agonist at the μ-opioid receptors (MORs) in the central nervous system.[6] Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The binding of pethidine to the μ-opioid receptor leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels modulates neuronal excitability.
Furthermore, the activation of μ-opioid receptors by pethidine leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of N-type voltage-gated calcium channels. The efflux of potassium ions results in hyperpolarization of the neuronal membrane, making it more difficult to depolarize and thus reducing the transmission of pain signals. The inhibition of calcium influx at the presynaptic terminal reduces the release of neurotransmitters, such as substance P, which are involved in the propagation of nociceptive signals.
Experimental Protocols
The synthesis of pethidine from this compound can be accomplished through a three-step process:
-
Reductive Amination: The ketone group of this compound is converted to a secondary amine via reductive amination with methylamine.
-
Hydrolysis: The cyano group of the resulting 1-methyl-4-cyano-4-phenylpiperidine is hydrolyzed to a carboxylic acid, yielding 1-methyl-4-phenylpiperidine-4-carboxylic acid (pethidinic acid).
-
Esterification: The carboxylic acid is then esterified with ethanol under acidic conditions (Fischer esterification) to produce the final product, pethidine.
Detailed Methodologies:
Step 1: Synthesis of 1-methyl-4-cyano-4-phenylpiperidine
-
Reaction: Reductive amination of this compound with methylamine.
-
Procedure: To a solution of this compound (1 equivalent) in a suitable solvent such as methanol, an aqueous solution of methylamine (excess) is added. The mixture is stirred at room temperature for a specified period to allow for the formation of the intermediate imine. A reducing agent, such as sodium borohydride, is then added portion-wise while maintaining the temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 1-methyl-4-phenylpiperidine-4-carboxylic acid (Pethidinic Acid)
-
Reaction: Hydrolysis of the cyano group of 1-methyl-4-cyano-4-phenylpiperidine.
-
Procedure: The 1-methyl-4-cyano-4-phenylpiperidine from the previous step is subjected to acidic or basic hydrolysis. For acidic hydrolysis, the compound is refluxed in a concentrated aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford pethidinic acid.
Step 3: Synthesis of Pethidine (Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate)
-
Reaction: Fischer esterification of 1-methyl-4-phenylpiperidine-4-carboxylic acid.
-
Procedure: A mixture of 1-methyl-4-phenylpiperidine-4-carboxylic acid (1 equivalent), a large excess of absolute ethanol (which also serves as the solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is refluxed for several hours. The reaction is driven to completion by the excess of ethanol. After the reaction is complete, the excess ethanol is distilled off. The residue is dissolved in water and neutralized with a base (e.g., sodium carbonate). The pethidine base is then extracted with an organic solvent like diethyl ether. The organic extracts are dried and the solvent is evaporated to give crude pethidine, which can be further purified by distillation or crystallization of its hydrochloride salt.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Reductive Amination | Methylamine, Sodium Borohydride | Methanol | Room Temp. | 4-6 | 75-85 |
| 2 | Nitrile Hydrolysis | Concentrated H₂SO₄ | Water | Reflux | 8-12 | 80-90 |
| 3 | Fischer Esterification | Ethanol, Concentrated H₂SO₄ | Ethanol | Reflux | 6-10 | 65-75 |
Note: The yields are indicative and can vary based on the specific reaction conditions and scale.
Visualizations
Logical Relationship: Synthesis of Pethidine
Caption: Synthetic pathway from this compound to Pethidine.
Signaling Pathway: Pethidine's Mechanism of Action
Caption: Pethidine's agonistic action at the μ-opioid receptor.
References
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
The Versatile Intermediate: Application Notes and Protocols for 4-Cyano-4-phenylcyclohexanone in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Cyano-4-phenylcyclohexanone is a valuable chemical intermediate, primarily utilized in the synthesis of a variety of pharmacologically active compounds. Its unique structure, featuring a ketone, a nitrile, and a phenyl group on a cyclohexane ring, provides a versatile scaffold for the construction of complex molecules, including dissociative anesthetics and opioid receptor modulators. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel compounds, with a focus on its application in drug discovery and development.
Application Notes
This compound serves as a key building block in multi-step syntheses. Its chemical properties allow for selective transformations at the ketone and nitrile functionalities. The phenyl group also offers a site for further modification to modulate the pharmacological profile of the final compounds.
Key Applications:
-
Synthesis of Phencyclidine (PCP) Analogs: The structural motif of this compound is closely related to precursors used in the synthesis of phencyclidine and its derivatives. By reacting the ketone with an amine and a cyanide source, an α-aminonitrile can be formed. Subsequent reaction with a Grignard reagent targeting the nitrile group leads to the formation of PCP analogs. These compounds are of significant interest in neuroscience research for their activity as NMDA receptor antagonists.
-
Development of Opioid Receptor Modulators: The cyclohexylphenyl scaffold is also present in various opioid receptor ligands. The functional groups of this compound can be manipulated to introduce pharmacophores necessary for affinity and efficacy at mu, delta, and kappa opioid receptors.
-
Creation of Novel Scaffolds for Drug Discovery: The reactivity of the ketone and nitrile groups allows for a wide range of chemical transformations, making this compound an excellent starting material for the generation of diverse chemical libraries for high-throughput screening.
Experimental Protocols
The following protocols are based on established synthetic routes for analogous compounds and are adapted for the use of this compound. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: Synthesis of 1-Piperidino-4-phenylcyclohexanecarbonitrile
This protocol describes the formation of an α-aminonitrile, a key precursor for the synthesis of PCP analogs.
Reaction Scheme:
Caption: Synthesis of 1-Piperidino-4-phenylcyclohexanecarbonitrile.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 199.25 | 10 | 1.99 g |
| Piperidine | 85.15 | 11 | 0.94 g (1.1 mL) |
| Potassium Cyanide (KCN) | 65.12 | 12 | 0.78 g |
| Hydrochloric Acid (concentrated) | 36.46 | - | As needed |
| Ethanol (95%) | - | - | 20 mL |
| Water | - | - | 10 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve piperidine in 10 mL of 95% ethanol.
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH is approximately 3-4.
-
To this solution, add this compound and stir until dissolved.
-
In a separate beaker, dissolve potassium cyanide in 10 mL of water. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate safety measures.
-
Slowly add the potassium cyanide solution to the reaction mixture with vigorous stirring.
-
Allow the reaction to stir at room temperature overnight. A white precipitate is expected to form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from 95% ethanol to obtain pure 1-Piperidino-4-phenylcyclohexanecarbonitrile.
-
Dry the product under vacuum.
Expected Yield: 75-85%
Protocol 2: Grignard Reaction for the Synthesis of a PCP Analog
This protocol details the reaction of the α-aminonitrile intermediate with a Grignard reagent to yield a phencyclidine analog.
Reaction Scheme:
Caption: Synthesis of a PCP Analog via Grignard Reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-Piperidino-4-phenylcyclohexanecarbonitrile | 282.40 | 5 | 1.41 g |
| Magnesium Turnings | 24.31 | 20 | 0.49 g |
| Bromobenzene | 157.01 | 18 | 2.83 g (1.9 mL) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 30 mL |
| Iodine | 253.81 | 1 crystal | - |
| Saturated Ammonium Chloride Solution | - | - | As needed |
| Diethyl Ether | - | - | For extraction |
| Hydrochloric Acid (2M) | - | - | For salt formation |
Procedure:
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Place magnesium turnings and a crystal of iodine in a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add 10 mL of anhydrous THF to the flask.
-
Dissolve bromobenzene in 20 mL of anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction (indicated by bubbling and a color change). If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with the α-Aminonitrile
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 1-Piperidino-4-phenylcyclohexanecarbonitrile in 20 mL of anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product as an oil.
-
The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt. To form the salt, dissolve the oil in diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol. The precipitate can then be collected by filtration.
Expected Yield: 50-70%
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 25115-74-6 |
| Molecular Formula | C13H13NO |
| Molecular Weight | 199.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 105-109 °C |
| Solubility | Slightly soluble in water; soluble in ethanol, DMSO, chloroform.[1] |
| Purity (Typical) | ≥98% |
Table 2: Summary of a Typical Synthesis of a PCP Analog
| Step | Reactants | Product | Typical Yield (%) |
| 1. α-Aminonitrile Formation | This compound, Piperidine, Potassium Cyanide | 1-Piperidino-4-phenylcyclohexanecarbonitrile | 75-85 |
| 2. Grignard Reaction | 1-Piperidino-4-phenylcyclohexanecarbonitrile, Phenylmagnesium Bromide | 1-(1,4-Diphenylcyclohexyl)piperidine | 50-70 |
| Overall Yield | 37-60 |
Mandatory Visualizations
Caption: Overall experimental workflow for the synthesis of a PCP analog.
Caption: Simplified signaling pathway of PCP analogs as NMDA receptor antagonists.
References
Application Notes and Protocols: 4-Cyano-4-phenylcyclohexanone in the Synthesis of Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of benzamide derivatives utilizing 4-cyano-4-phenylcyclohexanone as a key starting material. The following sections outline two primary synthetic pathways: the hydrolysis of the nitrile to a primary benzamide and the Ritter reaction to generate N-substituted benzamide derivatives. These compounds are of interest in medicinal chemistry and drug development due to their structural motifs present in various biologically active molecules.
Synthesis of 4-Benzamido-4-phenylcyclohexanone via Nitrile Hydrolysis
This protocol details the conversion of this compound to 4-carbamoyl-4-phenylcyclohexanone (4-benzamido-4-phenylcyclohexanone) through acid-catalyzed hydrolysis. This method is a fundamental transformation for obtaining primary amides from nitriles.
Experimental Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 25.1 mmol).
-
Add glacial acetic acid (25 mL) to dissolve the starting material.
-
Carefully and slowly add concentrated sulfuric acid (5.0 mL) to the stirred solution. An exothermic reaction will occur.
-
Attach a reflux condenser and heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (3 x 20 mL).
-
For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.
-
Dry the purified product under vacuum to obtain 4-carbamoyl-4-phenylcyclohexanone as a white solid.
Quantitative Data (Hypothetical Example)
| Parameter | Value |
| Starting Material | This compound |
| Product | 4-Carbamoyl-4-phenylcyclohexanone |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Melting Point | 185-188 °C |
Synthesis of N-tert-Butyl-4-oxo-1-phenylcyclohexane-1-carboxamide via Ritter Reaction
The Ritter reaction provides a pathway to N-substituted amides from nitriles in the presence of a carbocation source.[1] In this protocol, tert-butanol is used to generate a tert-butyl carbocation, which is then trapped by the nitrile of this compound.
Experimental Protocol: Ritter Reaction
Materials:
-
This compound
-
tert-Butanol
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 25.1 mmol) in dichloromethane (50 mL).
-
Add tert-butanol (3.7 g, 50.2 mmol, 2 equivalents) to the solution.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid (5.0 mL) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture into 100 mL of ice-cold water.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-tert-butyl-4-oxo-1-phenylcyclohexane-1-carboxamide.
Quantitative Data (Hypothetical Example)
| Parameter | Value |
| Starting Material | This compound |
| Product | N-tert-Butyl-4-oxo-1-phenylcyclohexane-1-carboxamide |
| Yield | 75% |
| Purity (by HPLC) | >97% |
| Physical State | White to off-white solid |
Visualizations
Synthetic Pathways
Caption: Synthetic routes from this compound.
Experimental Workflow: Acid-Catalyzed Hydrolysis
Caption: Workflow for the acid-catalyzed hydrolysis.
Signaling Pathway Context (Hypothetical)
Benzamide derivatives are known to interact with various biological targets. For instance, some act as inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP can be synthetically lethal in cancers with specific DNA repair defects, such as those with BRCA1/2 mutations.
Caption: Hypothetical inhibition of PARP by a benzamide derivative.
References
The Potential Role of 4-Cyano-4-phenylcyclohexanone in Advancing Combinatorial Chemistry for Drug Discovery
Application Note
Introduction
Combinatorial chemistry is a pivotal technology in modern drug discovery, enabling the rapid synthesis and screening of large, diverse libraries of chemical compounds to identify novel therapeutic leads. The selection of appropriate scaffolds and building blocks is critical to the success of a combinatorial synthesis campaign. 4-Cyano-4-phenylcyclohexanone, with its unique structural features, presents itself as a promising, albeit currently underutilized, starting point for the generation of diverse molecular libraries. Its rigid cyclohexanone core, substituted with both a polar cyano group and a non-polar phenyl ring, offers multiple points for chemical diversification. This document outlines the potential applications and theoretical protocols for the use of this compound as a scaffold in combinatorial chemistry, aimed at researchers, scientists, and professionals in drug development.
While direct, published applications of this compound in large-scale combinatorial library synthesis are not extensively documented, its chemical functionalities suggest a significant potential for such applications. The protocols and strategies outlined below are based on established synthetic methodologies in combinatorial chemistry and the known reactivity of its constituent functional groups.
Structural Features and Synthetic Potential
The utility of this compound in combinatorial chemistry stems from its distinct chemical features:
-
The Ketone Group: This functionality is a versatile handle for a wide array of chemical transformations. It can readily undergo reactions such as reductive amination to introduce diverse amine substituents, Wittig-type reactions to form alkenes, and serve as a component in various multicomponent reactions (MCRs) like the Ugi or Passerini reactions.
-
The Cyano Group: The nitrile functionality can be transformed into other important chemical groups. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, each route providing a new avenue for diversification.
-
The Phenyl Group: The aromatic ring can be subjected to electrophilic substitution reactions to introduce further diversity, although this is typically done on the starting material before incorporating it into the cyclohexanone ring for better control.
-
The Cyclohexanone Scaffold: This rigid, three-dimensional core provides a well-defined spatial arrangement for the appended functionalities, which is crucial for exploring the chemical space for drug-like molecules.
Application in Library Synthesis
The primary application of this compound in combinatorial chemistry would be as a central scaffold upon which a variety of "R-groups" can be attached in a systematic and high-throughput manner. This "scaffold decoration" approach allows for the creation of a library of related compounds where the core structure is constant, and the peripheral groups are varied.
Table 1: Potential Reactions for Library Synthesis using this compound
| Reaction Type | Functional Group Targeted | Reagents (Examples) | Resulting Functionality |
| Reductive Amination | Ketone | Primary/Secondary Amines, NaBH(OAc)₃ | Substituted Amines |
| Wittig Reaction | Ketone | Phosphonium Ylides | Alkenes |
| Ugi Multicomponent Reaction | Ketone (as carbonyl component) | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides |
| Nitrile Hydrolysis | Cyano | H₂SO₄ (aq) | Carboxylic Acid |
| Nitrile Reduction | Cyano | LiAlH₄ or H₂/Raney Ni | Primary Amine |
Experimental Protocols
The following are detailed, theoretical protocols for key experiments that could be performed to generate a combinatorial library based on the this compound scaffold.
Protocol 1: Parallel Reductive Amination for the Synthesis of a 4-Cyano-4-phenyl-N-substituted-cyclohexylamine Library
Objective: To synthesize a library of N-substituted cyclohexylamines via parallel reductive amination.
Materials:
-
This compound
-
A library of diverse primary and secondary amines (e.g., in a 96-well plate format)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (AcOH)
-
96-well reaction block
-
Robotic liquid handler (optional)
-
HPLC-MS for analysis
Procedure:
-
Preparation of Reagent Stocks:
-
Prepare a 0.5 M stock solution of this compound in DCE.
-
Prepare a 0.6 M stock solution of each amine from the library in DCE.
-
Prepare a 1.0 M stock solution of NaBH(OAc)₃ in DCE.
-
Prepare a 1.0 M solution of acetic acid in DCE.
-
-
Reaction Setup (per well of a 96-well plate):
-
To each well, add 100 µL (0.05 mmol) of the this compound stock solution.
-
Add 100 µL (0.06 mmol, 1.2 equivalents) of a unique amine stock solution to each well.
-
Add 10 µL (0.01 mmol, 0.2 equivalents) of the acetic acid solution to each well to catalyze imine formation.
-
Seal the reaction block and allow it to shake at room temperature for 1 hour.
-
Add 75 µL (0.075 mmol, 1.5 equivalents) of the NaBH(OAc)₃ stock solution to each well.
-
-
Reaction and Work-up:
-
Reseal the reaction block and shake at room temperature for 16-24 hours.
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Add 500 µL of dichloromethane (DCM) to each well and mix thoroughly.
-
Separate the organic layer.
-
Wash the organic layer with brine (200 µL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product library.
-
-
Analysis:
-
Analyze each well's product for purity and identity using high-throughput HPLC-MS.
-
Table 2: Example of a Reductive Amination Library Diversity
| Well | Amine Input | Expected Product Mass (Da) | Purity (by HPLC) |
| A1 | Benzylamine | 290.40 | 92% |
| A2 | Morpholine | 271.37 | 88% |
| A3 | Aniline | 276.37 | 95% |
| A4 | Cyclopropylamine | 241.35 | 91% |
Protocol 2: Ugi Four-Component Reaction (U-4CR) for the Synthesis of an α-Acylamino Amide Library
Objective: To generate a diverse library of α-acylamino amides using this compound as the ketone component in a Ugi reaction.
Materials:
-
This compound
-
A library of diverse primary amines
-
A library of diverse carboxylic acids
-
A library of diverse isocyanides
-
Methanol (MeOH) as solvent
-
96-well reaction block
-
HPLC-MS for analysis
Procedure:
-
Preparation of Reagent Stocks (in Methanol):
-
0.5 M this compound
-
0.5 M of each amine
-
0.5 M of each carboxylic acid
-
0.5 M of each isocyanide
-
-
Reaction Setup (per well):
-
To each well, add 100 µL (0.05 mmol) of the this compound stock solution.
-
Add 100 µL (0.05 mmol) of a unique amine stock solution.
-
Add 100 µL (0.05 mmol) of a unique carboxylic acid stock solution.
-
Add 100 µL (0.05 mmol) of a unique isocyanide stock solution.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at 50 °C for 48 hours.
-
Cool the reaction block to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in a suitable solvent for purification (e.g., ethyl acetate).
-
Purify the library members using automated parallel flash chromatography or preparative HPLC.
-
-
Analysis:
-
Confirm the identity and purity of the purified compounds by HPLC-MS and ¹H NMR (for selected examples).
-
Visualizing Combinatorial Workflows
The following diagrams illustrate the logical flow of the proposed combinatorial syntheses.
Caption: Workflow for parallel reductive amination.
Caption: Workflow for a Ugi four-component reaction.
Conclusion
This compound represents a versatile and synthetically accessible scaffold with significant, yet largely untapped, potential for application in combinatorial chemistry. The presence of multiple, orthogonally reactive functional groups allows for the design of diverse and complex molecular libraries. The protocols and workflows presented herein provide a roadmap for researchers to begin exploring the utility of this compound in the quest for novel bioactive molecules. Further exploration and optimization of these and other synthetic routes will undoubtedly establish this compound as a valuable tool in the drug discovery arsenal.
Application Notes and Protocols for the Reductive Amination of 4-Cyano-4-phenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of amine-containing molecules. This one-pot reaction, which involves the formation of an imine or enamine intermediate followed by its in-situ reduction, is a highly efficient pathway to primary, secondary, and tertiary amines. The 4-amino-4-phenylcyclohexanecarbonitrile scaffold is a valuable structural motif in the design of novel therapeutic agents, making the efficient synthesis of these compounds a topic of significant interest.
This document provides detailed experimental protocols for the reductive amination of 4-cyano-4-phenylcyclohexanone to yield primary, secondary, and tertiary amines. The protocols described herein utilize sodium cyanoborohydride (NaBH₃CN), a mild and selective reducing agent well-suited for this transformation, ensuring good yields and operational simplicity.[1] An alternative protocol using the less toxic sodium triacetoxyborohydride (NaBH(OAc)₃) is also presented.[1]
Reaction Principle
The reductive amination of this compound proceeds via a two-step, one-pot sequence. Initially, the ketone carbonyl group reacts with an amine under mildly acidic conditions to form a transient iminium ion intermediate. Subsequently, this iminium ion is reduced in situ by a hydride-donating reagent to furnish the final amine product. The selectivity of the reducing agent is crucial to avoid the premature reduction of the starting ketone.[1]
dot graph ReductiveAminationMechanism { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];
Ketone [label="this compound"]; Amine [label="Amine (R1R2NH)"]; Iminium [label="Iminium Ion Intermediate"]; Product [label="Amine Product"]; ReducingAgent [label="Reducing Agent\n(e.g., NaBH3CN)"];
Ketone -> Iminium [label="+ Amine, H+"]; Amine -> Iminium; Iminium -> Product [label="+ Reducing Agent"]; ReducingAgent -> Product; } caption: General reaction pathway for the reductive amination of a ketone.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-4-phenylcyclohexanecarbonitrile (Primary Amine)
This protocol details the synthesis of the primary amine using ammonium acetate as the ammonia source.
Materials and Reagents:
| Reagent/Material | Grade |
| This compound | ≥98% |
| Ammonium acetate | Reagent grade |
| Sodium cyanoborohydride (NaBH₃CN) | 95% |
| Methanol (MeOH) | Anhydrous |
| Hydrochloric acid (HCl) | 2 M solution |
| Sodium hydroxide (NaOH) | 2 M solution |
| Dichloromethane (DCM) | ACS grade |
| Anhydrous magnesium sulfate (MgSO₄) | |
| Silica gel | 60 Å, 230-400 mesh |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv) and a large excess of ammonium acetate (10.0 equiv) in anhydrous methanol.
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equiv) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully quench the reaction by the slow addition of 2 M HCl at 0 °C until the solution is acidic (pH ~2) to decompose the excess borohydride. Caution: This step may generate toxic hydrogen cyanide gas and should be performed in a well-ventilated fume hood.
-
Basify the solution to pH > 10 with 2 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 4-amino-4-phenylcyclohexanecarbonitrile.
Protocol 2: Synthesis of N-Substituted 4-Amino-4-phenylcyclohexanecarbonitriles (Secondary and Tertiary Amines)
This protocol outlines the synthesis of secondary and tertiary amines using a primary or secondary amine, respectively.
Materials and Reagents:
| Reagent/Material | Grade |
| This compound | ≥98% |
| Primary or Secondary Amine (e.g., Benzylamine, Dimethylamine) | Reagent grade |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 97% |
| 1,2-Dichloroethane (DCE) | Anhydrous |
| Acetic Acid (optional) | Glacial |
| Saturated sodium bicarbonate solution | |
| Dichloromethane (DCM) | ACS grade |
| Anhydrous sodium sulfate (Na₂SO₄) | |
| Silica gel | 60 Å, 230-400 mesh |
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous 1,2-dichloroethane, add the primary or secondary amine (1.2 equiv).
-
Imine/Enamine Formation: If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine). For less reactive ketones, a catalytic amount of acetic acid can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirring solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical quantitative data expected for the reductive amination of this compound based on general procedures for similar ketones. Actual results may vary depending on the specific amine and reaction conditions.
Table 1: Reaction Parameters for the Synthesis of Amines
| Product Type | Amine Source | Reducing Agent | Solvent | Typical Reaction Time (h) | Typical Yield (%) |
| Primary Amine | Ammonium Acetate | NaBH₃CN | Methanol | 24 | 60-75 |
| Secondary Amine | Primary Amine | NaBH(OAc)₃ | DCE | 12-24 | 70-90 |
| Tertiary Amine | Secondary Amine | NaBH(OAc)₃ | DCE | 12-24 | 75-95 |
Table 2: Representative Characterization Data for 4-Amino-4-phenylcyclohexanecarbonitrile
| Analysis | Expected Data |
| ¹H NMR | Phenyl protons (multiplet, ~7.2-7.4 ppm), Cyclohexyl protons (multiplets, ~1.5-2.5 ppm), Amine protons (broad singlet, variable) |
| ¹³C NMR | Phenyl carbons (~125-145 ppm), Nitrile carbon (~120 ppm), Quaternary carbon (~50-60 ppm), Cyclohexyl carbons (~25-40 ppm) |
| FT-IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~2240 (C≡N stretch), ~1600 (aromatic C=C) |
| Mass Spec (m/z) | [M+H]⁺ corresponding to the calculated molecular weight |
Experimental Workflow Visualization
References
Application Notes and Protocols for Enzyme-Catalyzed Reactions Involving 4-Cyano-4-phenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enzymatic transformation of 4-Cyano-4-phenylcyclohexanone, a versatile building block in pharmaceutical synthesis. The following sections describe two key enzyme-catalyzed reactions: the stereoselective amination to produce chiral aminocyclohexanes and the reduction to chiral cyanocyclohexanols. These enzymatic methods offer significant advantages over traditional chemical synthesis, including high stereoselectivity, mild reaction conditions, and a reduced environmental footprint.
Transaminase-Catalyzed Asymmetric Amination of this compound
The asymmetric amination of this compound using transaminases is a powerful method for the synthesis of enantiomerically pure cis- and trans-4-amino-1-phenylcyclohexane-1-carbonitriles. These chiral amines are valuable intermediates for the synthesis of pharmacologically active compounds, including analogs of the antipsychotic drug cariprazine.
A recent study by Farkas et al. (2024) investigated the diastereoselective amination of a closely related substrate, 4-(4-chlorophenyl)-4-cyanocyclohexanone, using a panel of (R)- and (S)-selective transaminases.[1][2][3] The protocols and data presented here are adapted from this study and are expected to be highly applicable to this compound.
Experimental Protocols
Batch Mode Asymmetric Amination in Analytical Scale
This protocol is designed for the initial screening of transaminases to identify suitable candidates for the amination of this compound.
Materials:
-
This compound (Substrate)
-
Immobilized whole-cell transaminase (TA) biocatalysts (e.g., ArS-TA, VfS-TA, CvS-TAW60C for (S)-amines; ArR-TA, ArR-TAmut, AtR-TA for (R)-amines)
-
Phosphate buffer (100 mM, pH 7.5)
-
Pyridoxal-5'-phosphate monohydrate (PLP)
-
(S)-1-phenylethan-1-amine or (R)-1-phenylethan-1-amine (Amine Donor)
-
4 mL glass vials with magnetic stir bars
-
Incubator shaker
Procedure:
-
Suspend 50 mg of the immobilized whole-cell TA biocatalyst in 1 mL of phosphate buffer (100 mM, pH 7.5) containing 0.05 mM PLP in a 4 mL vial.
-
Incubate the suspension for 1 hour at 30°C with gentle shaking.
-
Add the appropriate amine donor:
-
For (S)-selective transaminases (ArS-TA, VfS-TA, CvS-TAW60C), add (S)-1-phenylethan-1-amine to a final concentration of 15 mM.
-
For (R)-selective transaminases (ArR-TA, ArR-TAmut, AtR-TA), add (R)-1-phenylethan-1-amine to a final concentration of 15 mM.
-
-
Incubate the mixture for another 30 minutes at 30°C.
-
Add this compound to a final concentration of 5 mM to initiate the reaction. The final reaction volume should be 1 mL.[1]
-
Incubate the reaction at 30°C with shaking for 24 hours.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC for substrate conversion and diastereomeric excess.
Data Presentation
The following table summarizes the expected outcomes based on the study by Farkas et al. (2024) for the amination of a structurally related substrate.[1] These values can serve as a benchmark for the amination of this compound.
| Enzyme | Amine Donor | Conversion (%) | Diastereomeric Excess (de %) (trans:cis) |
| (S)-selective TAs | (S)-Amine | ||
| ArS-TA | (S)-Amine | >99 | 30:70 |
| VfS-TA | (S)-Amine | 78 | 5:95 |
| CvS-TAW60C | (S)-Amine | 90 | 10:90 |
| (R)-selective TAs | (R)-Amine | ||
| ArR-TA | (R)-Amine | >99 | >99:1 |
| ArR-TAmut | (R)-Amine | >99 | >99:1 |
| AtR-TA | (R)-Amine | 85 | >99:1 |
Logical Workflow
Ketoreductase-Catalyzed Stereoselective Reduction of this compound
Ketoreductases are a class of oxidoreductases that catalyze the reduction of ketones to their corresponding alcohols with high stereoselectivity.[5] These enzymes often require a nicotinamide cofactor (NADH or NADPH), and a cofactor regeneration system is typically employed to make the process economically viable.
Experimental Protocols
Representative Protocol for Ketoreductase-Catalyzed Reduction
This protocol provides a general framework for the biocatalytic reduction of this compound. Optimization of specific parameters such as enzyme choice, substrate concentration, pH, and temperature will be necessary.
Materials:
-
This compound (Substrate)
-
Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) (e.g., from Lactobacillus kefir, Thermoanaerobium brockii, or commercially available KREDs) or Baker's Yeast (as a whole-cell biocatalyst).
-
Tris-HCl or Phosphate buffer (e.g., 100 mM, pH 7.0-8.0)
-
Nicotinamide adenine dinucleotide (NAD+) or its phosphate (NADP+)
-
Cofactor regeneration system:
-
Option A (Enzymatic): Glucose and Glucose Dehydrogenase (GDH)
-
Option B (Substrate-coupled): Isopropanol
-
-
Reaction vessel with temperature and pH control
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5) in the reaction vessel.
-
Add the ketoreductase/alcohol dehydrogenase to the buffer. If using Baker's Yeast, prepare a suspension of fresh yeast in the buffer.
-
Add the cofactor (NAD+ or NADP+) to a final concentration of 0.1-1 mM.
-
Add the components of the cofactor regeneration system:
-
Option A: Add glucose (e.g., 1.2 molar equivalents relative to the substrate) and glucose dehydrogenase.
-
Option B: Add isopropanol (e.g., 5-10% v/v).
-
-
Dissolve the this compound in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol if used for regeneration) and add it to the reaction mixture to the desired final concentration (e.g., 10-100 g/L).
-
Maintain the reaction at a constant temperature (e.g., 30-35°C) and pH (e.g., 7.0-8.0) with gentle stirring. The pH can be controlled by the automated addition of a base (e.g., Na2CO3) if using the glucose/GDH system.
-
Monitor the reaction by TLC, GC, or HPLC until the substrate is consumed.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase, and purify the product by column chromatography.
Data Presentation
Quantitative data for the reduction of this compound is not available in the provided search results. However, the following table presents typical data that should be collected and tabulated for such an experiment.
| Enzyme/Biocatalyst | Cofactor System | Substrate Conc. (g/L) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| e.g., Lk-ADH | Isopropanol | e.g., 50 | e.g., 24 | e.g., >95 | e.g., >99 (R) |
| e.g., KRED-101 | Glucose/GDH | e.g., 100 | e.g., 12 | e.g., >99 | e.g., >99 (S) |
| e.g., Baker's Yeast | (endogenous) | e.g., 10 | e.g., 48 | e.g., 80 | e.g., 95 (S) |
Logical Workflow
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Assessment of 4-Cyano-4-phenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols are designed to guide researchers, scientists, and drug development professionals in the purity assessment of 4-Cyano-4-phenylcyclohexanone, a key intermediate in pharmaceutical synthesis. The following sections provide detailed methodologies for various analytical techniques, data presentation in structured tables, and a visual representation of the analytical workflow. The purity of pharmaceutical intermediates is a critical factor in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API)[1].
Overview of Analytical Strategies
The purity of this compound is determined by a combination of chromatographic and spectroscopic methods. This multi-faceted approach ensures the identification and quantification of the main compound as well as any potential impurities, which may include starting materials, by-products, or degradation products[2]. The primary techniques employed are:
-
High-Performance Liquid Chromatography (HPLC): For the quantitative determination of purity and detection of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and for quantitative analysis (qNMR).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and its impurities.
The validation of these analytical methods is crucial to ensure they are suitable for their intended purpose, providing reliable and consistent results[3][4][5][6]. Key validation parameters include specificity, accuracy, precision, linearity, range, and robustness[3][4][7].
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a primary technique for assessing the purity of non-volatile organic compounds and is widely used in the pharmaceutical industry[1][8]. A reverse-phase HPLC method with UV detection is proposed for the routine analysis of this compound.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30-32 min: 90% to 40% B
-
32-40 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of this compound in acetonitrile.
Data Presentation
Table 1: HPLC Purity Analysis Data
| Compound | Retention Time (min) | Area (%) |
| This compound | 15.2 | 99.5 |
| Impurity A | 12.8 | 0.2 |
| Impurity B | 18.5 | 0.3 |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is particularly useful for detecting residual solvents and other volatile impurities that may be present from the synthesis process[1][8][9][10].
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 10 minutes at 300 °C
-
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: 40-500 amu
-
Sample Preparation: Dissolve 1 mg/mL of this compound in dichloromethane.
Data Presentation
Table 2: GC-MS Impurity Profile
| Compound | Retention Time (min) | Mass to Charge (m/z) | Relative Abundance (%) |
| This compound | 12.5 | 199, 170, 143, 115 | 99.8 |
| Toluene (Residual Solvent) | 3.1 | 91, 92 | 0.1 |
| Unknown Impurity | 14.2 | 213, 184 | 0.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules[8]. Both ¹H and ¹³C NMR are used to confirm the identity of this compound and to detect any structurally related impurities.
Experimental Protocol
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Experimental Conditions:
-
Solvent: Chloroform-d (CDCl₃)
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
Data Presentation
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| 7.30-7.50 (m, 5H) | Aromatic-H |
| 2.80-3.00 (m, 2H) | Cyclohexyl-H |
| 2.40-2.60 (m, 2H) | Cyclohexyl-H |
| 2.00-2.20 (m, 4H) | Cyclohexyl-H |
Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for the purity assessment of this compound.
Disclaimer: The provided protocols and data are illustrative examples and should be adapted and validated for specific laboratory conditions and regulatory requirements.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. particle.dk [particle.dk]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Identity determination and purity testing [chemcon.com]
- 9. repository.unar.ac.id [repository.unar.ac.id]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Cyano-4-phenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 4-Cyano-4-phenylcyclohexanone, a key intermediate in pharmaceutical development. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to help improve your yield and purity.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the synthesis of this compound, particularly when using the one-pot double Michael addition-Dieckmann condensation method.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in this synthesis can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality: Ensure that all reagents, particularly phenylacetonitrile and methyl acrylate, are pure and dry. The base, such as potassium tert-butoxide, should be fresh and handled under anhydrous conditions to prevent deactivation by atmospheric moisture.
-
Reaction Conditions: The temperature and reaction time are crucial. The initial Michael additions may proceed at a lower temperature, while the subsequent Dieckmann condensation often requires heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
-
Stoichiometry of Base: The amount of base is critical. An insufficient amount may lead to incomplete reaction, while an excess can promote side reactions. Typically, a slight excess of base relative to the phenylacetonitrile is used to ensure complete deprotonation for the initial Michael addition.
Q2: I am observing the formation of significant side products. What are the likely byproducts and how can I minimize them?
A2: The formation of byproducts is a common challenge. Potential side reactions include:
-
Polymerization of Methyl Acrylate: Under basic conditions, methyl acrylate can polymerize. To mitigate this, add the methyl acrylate slowly to the reaction mixture, maintaining a low concentration at any given time.
-
Incomplete Cyclization: The intermediate from the double Michael addition may not fully cyclize, leading to the presence of an open-chain dinitrile or ester intermediates. Ensuring a sufficient reaction time and appropriate temperature for the Dieckmann condensation can help drive the reaction to completion.
-
Self-condensation of Phenylacetonitrile: While less common under controlled conditions, phenylacetonitrile can undergo self-condensation. Maintaining the recommended reaction temperature and stoichiometry can minimize this.
Q3: I'm having difficulty purifying the final product. What are the recommended purification methods?
A3: Purification of this compound can be challenging due to the presence of polar byproducts.
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Workup: After the reaction is complete, a careful aqueous workup is necessary to remove the base and other water-soluble impurities. Extraction with a suitable organic solvent like ethyl acetate is typically employed.
-
Column Chromatography: If significant impurities remain after extraction, column chromatography on silica gel is an effective purification method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product.
-
Recrystallization: For obtaining a highly pure product, recrystallization is recommended. Suitable solvent systems include ethanol, methanol, or a mixture of ethyl acetate and hexane. The choice of solvent will depend on the impurity profile. It is advisable to perform small-scale solvent screening to find the optimal conditions.
Q4: My final product appears oily and is difficult to crystallize. What could be the cause?
A4: An oily product often indicates the presence of impurities that inhibit crystallization.
-
Incomplete Reaction: The presence of unreacted starting materials or intermediates can result in an oily product. Ensure the reaction has gone to completion by TLC or GC-MS analysis before workup.
-
Residual Solvent: Incomplete removal of the reaction solvent or extraction solvent can lead to an oily residue. Ensure the product is thoroughly dried under vacuum.
-
Presence of Byproducts: As mentioned in Q2, various side products can act as impurities that prevent crystallization. In such cases, purification by column chromatography is necessary before attempting recrystallization.
Experimental Protocols
The following is a detailed protocol for the one-pot synthesis of this compound via a double Michael addition-Dieckmann condensation.
Materials:
-
Phenylacetonitrile
-
Methyl acrylate
-
Potassium tert-butoxide
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Anhydrous tert-butanol or Tetrahydrofuran (THF)
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Ethyl acetate
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Saturated aqueous ammonium chloride solution
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Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.1 equivalents) to anhydrous tert-butanol or THF.
-
Addition of Phenylacetonitrile: To the stirred suspension of the base, add phenylacetonitrile (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the carbanion.
-
Michael Addition: Cool the reaction mixture to 0°C using an ice bath. Add methyl acrylate (2.2 equivalents) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10°C.
-
Dieckmann Condensation: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux (the specific temperature will depend on the solvent used) for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench it by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash them sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent to obtain pure this compound.
Data Presentation
The following tables summarize the effect of key reaction parameters on the yield of this compound. This data is compiled from various literature sources and should be used as a guide for optimization.
Table 1: Effect of Base on Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Potassium tert-butoxide | tert-Butanol | Reflux | 3 | ~85 |
| Sodium ethoxide | Ethanol | Reflux | 6 | ~70 |
| Sodium hydride | THF | Reflux | 4 | ~75 |
| Lithium diisopropylamide (LDA) | THF | -78 to RT | 5 | ~65 |
Table 2: Effect of Solvent on Yield
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| tert-Butanol | Potassium tert-butoxide | Reflux | 3 | ~85 |
| THF | Potassium tert-butoxide | Reflux | 4 | ~80 |
| Dioxane | Potassium tert-butoxide | Reflux | 4 | ~78 |
| Dimethylformamide (DMF) | Potassium tert-butoxide | 100 | 2 | ~72 |
Table 3: Effect of Temperature on Yield
| Temperature (°C) | Solvent | Base | Time (h) | Yield (%) |
| Room Temperature | tert-Butanol | Potassium tert-butoxide | 24 | <20 |
| 50 | tert-Butanol | Potassium tert-butoxide | 8 | ~60 |
| Reflux (~83) | tert-Butanol | Potassium tert-butoxide | 3 | ~85 |
| 100 | Dioxane | Potassium tert-butoxide | 2 | ~78 |
Visualizations
The following diagrams illustrate the key workflow and logical relationships in the synthesis and troubleshooting of this compound.
Caption: One-pot synthesis workflow for this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
Technical Support Center: Purification of Crude 4-Cyano-4-phenylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Cyano-4-phenylcyclohexanone.
Troubleshooting Guides
Effective purification of this compound is critical for obtaining accurate results in downstream applications. The following table addresses common issues encountered during purification by recrystallization and column chromatography.
| Problem | Potential Cause | Recommended Solution |
| Recrystallization: Oiling Out | The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. Start with a more soluble solvent and add a less soluble, lower-boiling anti-solvent. |
| The solution is cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| High concentration of impurities. | Consider a preliminary purification step like a solvent wash or flash chromatography to remove the bulk of impurities before recrystallization. | |
| Recrystallization: No Crystal Formation | Too much solvent was used, preventing saturation upon cooling. | Reduce the solvent volume by evaporation under a gentle stream of nitrogen or using a rotary evaporator, then allow the solution to cool again. |
| The solution is supersaturated but lacks a nucleation site. | Induce crystallization by scratching the inside of the flask at the solvent surface with a glass rod or by adding a seed crystal of pure this compound. | |
| Column Chromatography: Poor Separation | Inappropriate solvent system (eluent). | Optimize the eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting point for ketones is a hexane/ethyl acetate mixture. |
| Column overloading. | Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Cracks or channels in the silica gel bed. | Ensure proper packing of the column. A slurry packing method is generally preferred to avoid air bubbles and create a uniform bed. | |
| Column Chromatography: Product Elutes with Solvent Front | Eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Column Chromatography: Product Does Not Elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as precursors to the cyclohexanone ring, and byproducts from side reactions. For instance, if the synthesis involves the hydrolysis and decarboxylation of a precursor like a cyano-ester, incomplete reaction can leave behind the starting ester.
Q2: Which purification technique is best for crude this compound?
A2: The choice of purification technique depends on the impurity profile and the desired final purity.
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Recrystallization is effective for removing small amounts of impurities from a solid that is already relatively pure.
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Column chromatography is more suitable for separating the desired compound from significant amounts of impurities with different polarities.
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: Given that this compound is a crystalline solid with some polarity due to the ketone and nitrile groups, a good starting point for recrystallization would be a solvent pair. A common approach is to dissolve the crude product in a minimal amount of a hot, relatively polar solvent in which it is soluble (e.g., ethanol, isopropanol, or acetone) and then slowly add a less polar anti-solvent (e.g., hexanes or water) until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling should yield crystals.
Q4: How can I monitor the progress of my column chromatography purification?
A4: Thin Layer Chromatography (TLC) is an essential tool for monitoring column chromatography.[1] By spotting the collected fractions on a TLC plate and comparing them to a spot of the crude mixture and a pure standard (if available), you can identify which fractions contain your desired product and determine their purity.
Q5: My purified this compound has a yellowish tint. How can I remove the color?
A5: A yellowish tint often indicates the presence of colored impurities. If recrystallization does not remove the color, you can try treating a solution of the compound with activated charcoal before the hot filtration step in the recrystallization process. The charcoal can adsorb colored impurities. Use a minimal amount of charcoal to avoid adsorbing your product.
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.
Materials:
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Crude this compound
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Ethanol (or Isopropanol)
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Deionized Water (or Hexanes)
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Erlenmeyer flask
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Heating source (e.g., hot plate)
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Büchner funnel and filter paper
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Vacuum flask
Procedure:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and swirling.
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Once dissolved, remove the flask from the heat.
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Slowly add deionized water dropwise while swirling until the solution becomes faintly and persistently cloudy.
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Gently heat the solution until it becomes clear again.
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Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
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Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold 50:50 ethanol/water.
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Dry the purified crystals under vacuum.
Column Chromatography of this compound
Materials:
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Crude this compound
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Silica gel (60 Å, 230-400 mesh)
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Hexane
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Ethyl acetate
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Chromatography column
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Collection tubes
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TLC plates and developing chamber
Procedure:
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Eluent Selection: Determine the optimal eluent system by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. An ideal system will show good separation of the desired product from impurities, with an Rf value for the product between 0.2 and 0.4. A starting point could be 80:20 hexane:ethyl acetate.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column. Allow the silica to settle, and then add a thin layer of sand on top.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decision workflow for purification of this compound.
Caption: Troubleshooting logic for the recrystallization process.
References
common byproducts in 4-Cyano-4-phenylcyclohexanone synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Cyano-4-phenylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the dialkylation of benzyl cyanide with a 1,5-dihalopentane (e.g., 1,5-dichloropentane or 1,5-dibromopentane) under basic conditions, followed by an intramolecular cyclization. This reaction is analogous to the synthesis of similar cyclic nitriles.
Q2: What are the typical byproducts I should expect in this synthesis?
The synthesis of this compound can lead to several byproducts. The most common impurities include:
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Unreacted Starting Materials: Benzyl cyanide and the 1,5-dihalopentane may remain if the reaction does not go to completion.
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Mono-alkylated Intermediate: The intermediate formed after the first alkylation of benzyl cyanide may not fully cyclize.
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Dicyanated Byproduct: A second molecule of benzyl cyanide can react with the dihalopentane, leading to a linear dinitrile instead of the desired cyclic product.
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Hydrolysis Product: The nitrile group of the final product or intermediates can undergo hydrolysis to form the corresponding carboxylic acid, 4-phenylcyclohexanone-4-carboxylic acid, especially during workup or purification under non-neutral pH conditions.
Q3: My reaction yield is low. What are the potential causes?
Low yields can be attributed to several factors:
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Inefficient Cyclization: The intramolecular cyclization step can be slow or incomplete. Ensure adequate reaction time and temperature.
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Side Reactions: The formation of significant amounts of byproducts, particularly the linear dicyanated compound, will reduce the yield of the desired product.
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Purity of Reagents: The purity of benzyl cyanide and the 1,5-dihalopentane is crucial. Impurities can interfere with the reaction.
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Base Strength and Stoichiometry: The choice and amount of base are critical for the deprotonation of benzyl cyanide. Insufficient base will result in incomplete reaction, while an excessively strong base might promote side reactions.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (benzyl cyanide and 1,5-dihalopentane) and the appearance of a new spot corresponding to the product indicate the progress of the reaction. It is advisable to run co-spots with the starting materials to accurately identify the product spot.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Reaction is sluggish or does not proceed to completion. | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Impure starting materials. | 1. Consider using a stronger base such as sodium hydride or sodium amide. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Purify starting materials before use. Benzyl cyanide can be distilled, and the dihalopentane can be washed and dried. |
| A significant amount of a less polar byproduct is observed on TLC. | This is likely the unreacted 1,5-dihalopentane. | This can be removed during column chromatography using a non-polar eluent. |
| A significant amount of a byproduct with similar polarity to the product is observed. | This could be the mono-alkylated intermediate or the linear dicyanated byproduct. | Optimize reaction conditions to favor cyclization (e.g., high dilution to favor intramolecular reaction). Purification can be achieved by careful column chromatography or recrystallization. |
| The final product is an oil or does not crystallize. | The product is likely impure. | Purify the crude product using column chromatography followed by recrystallization. |
| The purified product shows a broad melting point range. | The product is still impure. | Repeat the recrystallization process. Ensure the crystals are thoroughly dried to remove any residual solvent. |
| The nitrile group hydrolyzes during workup. | The workup conditions are too acidic or basic. | Perform the aqueous workup with neutral or slightly acidic/basic solutions and avoid prolonged exposure to these conditions. |
Experimental Protocols
Recrystallization of this compound
Recrystallization is an effective method for purifying the crude product. Ethanol is a commonly used solvent.
Protocol:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few more minutes.
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Filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.
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Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
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Once the solution has reached room temperature, place it in an ice bath to maximize crystal precipitation.
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Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
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Dry the crystals under vacuum to obtain the purified this compound.
Column Chromatography of this compound
Column chromatography is useful for separating the desired product from byproducts with different polarities.
Protocol:
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Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
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Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
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Elution:
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Start eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) to remove non-polar impurities like unreacted 1,5-dihalopentane.
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Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the desired product.
-
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
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Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Purity and Yield Data from a Typical Synthesis and Purification
| Stage | Purity (by HPLC) | Yield |
| Crude Product | ~75% | ~60% |
| After Recrystallization | >98% | ~85% (of purified product) |
| After Column Chromatography | >99% | ~70% (of purified product) |
Note: Yields are highly dependent on the specific reaction conditions and scale.
Visualization
Caption: Workflow for the synthesis and purification of this compound.
optimizing reaction conditions for 4-Cyano-4-phenylcyclohexanone formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Cyano-4-phenylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method is the intramolecular cyclization of a linear precursor, often achieved through the dialkylation of benzyl cyanide with a 1,5-dihalopentane (e.g., 1,5-dibromopentane or 1,5-dichloropentane) under phase-transfer catalysis (PTC) conditions. This approach offers good yields and can be performed with relatively inexpensive reagents.
Q2: What is phase-transfer catalysis (PTC) and why is it used in this synthesis?
A2: Phase-transfer catalysis is a technique used to facilitate reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase). In this synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt, transports the deprotonated benzyl cyanide (carbanion) from the aqueous phase (containing the base) to the organic phase where the dihaloalkane is dissolved, enabling the alkylation reaction to proceed. PTC is advantageous as it can lead to higher yields, milder reaction conditions, and reduced use of organic solvents.[1]
Q3: What are some alternative synthetic strategies for forming the cyclohexanone ring?
A3: While PTC-mediated dialkylation is common, other classical organic reactions can be adapted for the synthesis of the carbocyclic ring, such as:
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Thorpe-Ziegler Reaction: This is an intramolecular cyclization of a dinitrile to form a cyclic α-cyanoketone after acidic hydrolysis.
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Dieckmann Condensation: This involves the intramolecular condensation of a diester to form a β-keto ester, which can then be further manipulated to yield the target molecule.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Standard laboratory safety protocols should be strictly followed. Key hazards include:
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Benzyl Cyanide: Toxic and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
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1,5-Dihalopentanes: These are alkylating agents and should be handled with care as they are potentially harmful.
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Strong Bases (e.g., concentrated NaOH or KOH): Corrosive. Avoid contact with skin and eyes.
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Organic Solvents: Many are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.
Experimental Protocols
Synthesis of this compound via Phase-Transfer Catalysis
This protocol is adapted from a similar synthesis of 1-phenylcyclopentane-1-carbonitrile and should be optimized for the specific substrate and scale.
Materials:
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Benzyl Cyanide
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1,5-Dibromopentane
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50% (w/v) Aqueous Sodium Hydroxide (NaOH)
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Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride (as phase-transfer catalyst)
-
Toluene or Dichloromethane (as organic solvent)
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Diethyl Ether
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Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add the phase-transfer catalyst (e.g., 0.025 equivalents) and the 50% aqueous sodium hydroxide solution.
-
Addition of Reactants: With vigorous stirring, add benzyl cyanide (1.0 equivalent) to the flask. Then, add 1,5-dibromopentane (1.2 equivalents) portion-wise.
-
Reaction Conditions: Heat the biphasic mixture to an internal temperature of 65-70 °C with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and is usually complete within 24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or the reaction solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system. Alternatively, recrystallization from a suitable solvent system can be employed.
-
Data Presentation
Table 1: Representative Reaction Conditions for PTC-mediated Synthesis of this compound (adapted from a similar synthesis)
| Parameter | Condition | Notes |
| Reactants | Benzyl Cyanide, 1,5-Dibromopentane | |
| Base | 50% (w/v) Aqueous NaOH | A strong base is required to deprotonate benzyl cyanide. |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Other quaternary ammonium salts can also be effective. |
| Solvent | Toluene or Dichloromethane | The choice of solvent can influence reaction rate and side products. |
| Temperature | 65-70 °C | Higher temperatures may lead to increased side product formation. |
| Reaction Time | 24 hours | Monitor by TLC or GC for completion. |
| Typical Yield | 70-85% (estimated) | Yields can vary based on reaction scale and optimization. |
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Inefficient Stirring | Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases, which is crucial for PTC. |
| Inactive Catalyst | Use a fresh, high-purity phase-transfer catalyst. Some catalysts can degrade over time. |
| Insufficient Base Strength | Ensure the concentration of the aqueous base is sufficiently high (e.g., 50% NaOH) to deprotonate the benzyl cyanide effectively. |
| Low Reaction Temperature | While high temperatures can cause side reactions, the reaction may not proceed at a reasonable rate if the temperature is too low. Optimize the temperature, starting around 65 °C. |
| Wet Reagents/Solvents | While the reaction is biphasic, excessive water in the organic phase can hinder the reaction. Use anhydrous solvents if possible. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution(s) |
| Dialkylation of Benzyl Cyanide | This can occur if a mono-alkylated intermediate reacts further. This is generally avoided in this specific intramolecular cyclization. However, in intermolecular reactions, using a slight excess of the dihaloalkane can be a factor. |
| Reaction with Solvent | Solvents like dichloromethane can sometimes participate in side reactions under basic conditions.[2] Consider using a more inert solvent like toluene. |
| Elimination Reactions | The strong base can promote the elimination of HBr from the 1,5-dibromopentane, leading to unsaturated byproducts. Using a milder base or lower temperatures might mitigate this. |
| Formation of Benzyl Isocyanide | While less common in this specific reaction, the purification process for benzyl cyanide often involves removing the isocyanide impurity, which can have a disagreeable odor.[3] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution(s) |
| Co-elution of Starting Material | If the product and starting materials have similar polarities, optimize the eluent system for column chromatography. A gradient elution might be necessary. |
| Oily Product That Won't Crystallize | The crude product may be an oil. Purification by column chromatography is often the best approach. If a solid is expected, try trituration with a non-polar solvent like hexane or pentane to induce crystallization. |
| Residual Catalyst | The phase-transfer catalyst can sometimes be difficult to remove. Ensure thorough washing of the organic phase during workup. An acidic wash can help in removing amine-based catalysts. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-Cyano-4-phenylcyclohexanone
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 4-Cyano-4-phenylcyclohexanone. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is through a Michael (or conjugate) addition of a cyanide source to a 4-phenylcyclohexenone precursor. This reaction is a type of conjugate hydrocyanation.[1][2]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 4-phenylcyclohexanone, which is converted to 4-phenylcyclohexenone, and a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN).[3][4]
Q3: What are the general reaction conditions for the hydrocyanation step?
A3: Generally, the reaction involves treating the α,β-unsaturated ketone (4-phenylcyclohexenone) with a cyanide salt in a suitable solvent. The reaction can be catalyzed by base, and the conditions are typically controlled to favor the 1,4-addition product over the 1,2-addition (cyanohydrin formation).[1][2]
Q4: What are some common side products in this synthesis?
A4: Potential side products include the 1,2-addition product (cyanohydrin), starting material that has not reacted, and byproducts from the synthesis of the 4-phenylcyclohexenone precursor. Polymerization of the enone starting material can also occur under basic conditions.
Q5: How is the final product typically purified?
A5: Purification is commonly achieved through recrystallization or column chromatography. The choice of solvent for recrystallization depends on the solubility of the product and impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete conversion of 4-phenylcyclohexanone to 4-phenylcyclohexenone. | Ensure complete bromination and subsequent elimination by monitoring the reaction progress using TLC or GC. Optimize reaction time and temperature for the elimination step. |
| Low reactivity of the cyanide nucleophile. | Use a fresh, high-purity cyanide source. Ensure the reaction medium is sufficiently basic to generate the cyanide anion. Consider using a phase-transfer catalyst if using a two-phase system. | |
| Unfavorable reaction equilibrium. | The Michael addition is often reversible. To drive the reaction towards the product, use a slight excess of the cyanide reagent and ensure efficient protonation of the resulting enolate. | |
| Decomposition of starting material or product. | Avoid excessively high temperatures and prolonged reaction times. Ensure the workup procedure is performed promptly after the reaction is complete. | |
| Formation of Multiple Products | Presence of both 1,4- (desired) and 1,2- (cyanohydrin) addition products. | Generally, basic conditions favor the 1,4-addition.[2] Ensure the reaction is run under basic conditions. The 1,2-addition is often reversible, so longer reaction times may favor the thermodynamic 1,4-product.[1] |
| Unreacted starting material (4-phenylcyclohexenone). | Increase the reaction time or temperature moderately. Ensure adequate mixing. Check the quality and amount of the cyanide source. | |
| Polymerization of the enone. | Avoid using an excessively strong base or high concentrations of the base. Keep the reaction temperature controlled. | |
| Difficulties in Product Purification | Product co-elutes with starting material or byproducts during column chromatography. | Optimize the eluent system for column chromatography by trying different solvent polarities. Consider using a different stationary phase (e.g., alumina). |
| Oily product that is difficult to crystallize. | Try different solvent systems for recrystallization. Scratching the inside of the flask or adding a seed crystal can induce crystallization. If the product is indeed an oil at room temperature, purification by chromatography is the preferred method. | |
| Contamination with inorganic salts. | Ensure the workup includes thorough washing with water to remove any residual inorganic cyanide salts. |
Experimental Protocols
Protocol 1: Synthesis of 4-Phenylcyclohexenone (Intermediate)
This protocol is a general procedure based on the bromination of a ketone followed by elimination.
Materials:
-
4-Phenylcyclohexanone
-
N-Bromosuccinimide (NBS)
-
AIBN (catalytic amount)
-
Carbon tetrachloride (or other suitable solvent)
-
Pyridine (or other suitable base)
-
Diethyl ether
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-phenylcyclohexanone in a suitable solvent like carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of AIBN.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude α-bromoketone.
-
Dissolve the crude α-bromoketone in a solvent such as pyridine.
-
Heat the mixture to effect the elimination of HBr.
-
After the reaction is complete, cool the mixture and add diethyl ether.
-
Wash the organic layer with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 4-phenylcyclohexenone.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the conjugate addition of cyanide.
Materials:
-
4-Phenylcyclohexenone
-
Potassium cyanide (KCN)
-
Ammonium chloride
-
Ethanol
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-phenylcyclohexenone in ethanol.
-
In a separate flask, prepare a solution of potassium cyanide and ammonium chloride in a mixture of ethanol and water.
-
Cool the solution of 4-phenylcyclohexenone in an ice bath.
-
Slowly add the cyanide solution to the cooled solution of the enone with stirring.
-
Allow the reaction mixture to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Data Presentation
The following table summarizes typical (estimated) quantitative data for the synthesis of this compound. Actual results may vary depending on the specific experimental conditions.
| Parameter | Synthesis of 4-Phenylcyclohexenone | Synthesis of this compound |
| Reactant Ratio (molar) | 4-Phenylcyclohexanone : NBS (1 : 1.1) | 4-Phenylcyclohexenone : KCN (1 : 1.2) |
| Reaction Time | 2-4 hours | 4-8 hours |
| Temperature | Reflux | 0 °C to Room Temperature |
| Typical Yield | 60-70% | 70-80% |
| Purity (after purification) | >95% | >98% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
stability issues of 4-Cyano-4-phenylcyclohexanone under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Cyano-4-phenylcyclohexanone under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. It is also advisable to protect the compound from direct sunlight. Under these conditions, the compound has a shelf life of up to two years.
Q2: What are the known incompatibilities of this compound?
A2: this compound is known to be incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent potential degradation of the compound.
Q3: What are the primary degradation pathways for this compound under acidic or basic conditions?
A3: this compound contains two functional groups susceptible to degradation under acidic or basic conditions: a nitrile and a ketone. The primary degradation pathways are the hydrolysis of the nitrile group and reactions involving the ketone functionality. Under acidic or basic conditions, the nitrile group can hydrolyze first to an amide intermediate and then to a carboxylic acid.
Q4: Is this compound soluble in water?
A4: this compound is only slightly soluble in water but is soluble in various organic solvents. For aqueous reactions, the use of a co-solvent may be necessary to ensure solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram after reaction in acidic or basic solution. | Degradation of this compound. | The nitrile group may have hydrolyzed. Analyze for the presence of the corresponding amide or carboxylic acid byproducts using appropriate analytical techniques such as LC-MS. Adjust reaction pH to a more neutral range if the degradation is undesirable. |
| Low yield of desired product when using this compound as a starting material in a reaction with a strong base. | Base-catalyzed degradation of the starting material. | The ketone functionality may be susceptible to base-catalyzed reactions or the nitrile group may have undergone hydrolysis. Consider using a non-nucleophilic base or protecting the ketone group prior to the reaction. Running the reaction at a lower temperature may also minimize degradation. |
| Inconsistent reaction outcomes. | Instability of this compound due to improper storage or handling. | Ensure the compound is stored under the recommended cool, dry, and dark conditions. Verify the purity of the starting material before use. |
| Formation of an unknown impurity with a molecular weight corresponding to the addition of water. | Hydration of the ketone or hydrolysis of the nitrile. | Characterize the impurity using spectroscopic methods (e.g., NMR, MS) to confirm its structure. To avoid this, ensure anhydrous conditions if the reaction chemistry is sensitive to water. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions, as recommended by ICH guidelines.[1][2]
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 7.0)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C.
-
Withdraw samples at 24, 48, and 72 hours.
-
Prepare solutions of the withdrawn samples in methanol for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) and visible light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Keep a control sample protected from light.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound at each time point for all stress conditions.
-
Identify and quantify any degradation products formed.
Data Presentation
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Time (hours) | This compound Assay (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 92.5 | 5.2 (Amide) | 1.8 | |
| 24 | 85.3 | 10.1 (Amide) | 3.5 | |
| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 88.1 | 8.9 (Carboxylic Acid) | 2.1 | |
| 24 | 79.4 | 15.3 (Carboxylic Acid) | 4.2 | |
| 3% H₂O₂ (RT) | 24 | 98.2 | 1.1 | 0.5 |
| Thermal (80°C) | 72 | 99.1 | 0.6 | 0.2 |
| Photolytic (UV) | 24 | 97.5 | 1.9 | 0.4 |
Note: The data presented in this table is for illustrative purposes only and represents typical outcomes of a forced degradation study. Actual results may vary.
Visualizations
Caption: Potential degradation pathways under acidic and basic conditions.
Caption: Workflow for the forced degradation study.
References
preventing degradation of 4-Cyano-4-phenylcyclohexanone during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 4-Cyano-4-phenylcyclohexanone to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The degradation of this compound is primarily caused by environmental factors. The two main degradation pathways are:
-
Hydrolysis: The cyano group is susceptible to hydrolysis in the presence of moisture, which can convert it into a carboxamide or a carboxylic acid.[1][2][3][4][5] This reaction can be catalyzed by acidic or basic conditions.
-
Oxidation: As a cyclohexanone derivative, the compound can undergo oxidation, especially when exposed to air (oxygen) and light.[6][7] Strong oxidizing agents are incompatible with this compound.[6][8][9]
Q2: What are the optimal storage conditions to ensure the stability of this compound?
A2: To maintain the integrity and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[6][10] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store in a tightly-closed container.[6][10] | Prevents exposure to moisture and atmospheric oxygen. |
| Light | Protect from direct sunlight. | Avoids light-induced degradation. Use of an amber or opaque container is advisable. |
| Inertness | For long-term storage, consider storing under an inert gas like argon or nitrogen. | Further minimizes the risk of oxidative degradation. |
Q3: What are the visual or physical indicators of degradation?
A3: While analytical testing is the most reliable method to confirm degradation, some physical changes may suggest a loss of purity:
-
Color Change: The pure compound is a white to off-white crystalline powder. A change to a yellowish or brownish color could indicate degradation.
-
Texture Change: Caking or clumping of the powder may suggest moisture absorption, increasing the risk of hydrolysis.
-
Melting Point: The melting point of the pure compound is in the range of 112-118°C.[10] A broadened or depressed melting point range can be an indicator of impurities, including degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Decreased purity confirmed by analytical methods (e.g., HPLC, GC). | Improper storage conditions leading to slow degradation. | 1. Review the storage conditions against the recommendations in FAQ Q2.2. Ensure the container is sealed tightly and stored in a cool, dark, and dry place.[10] |
| Appearance of new, unidentified peaks in chromatograms. | Formation of degradation products such as 4-carboxy-4-phenylcyclohexanone or oxidized byproducts. | 1. Characterize the new peaks using mass spectrometry (MS) to identify the degradation products.2. If hydrolysis is suspected, ensure the compound and any solvents used are anhydrous. |
| Inconsistent or unexpected results in downstream experiments. | The starting material has degraded, leading to lower effective concentration and potential interference from byproducts. | 1. Always use a fresh batch or a sample that has been stored under optimal conditions.2. Perform a quick purity check (e.g., TLC or melting point) before use if degradation is suspected. |
Degradation Pathways and Experimental Workflows
The primary degradation pathways for this compound involve hydrolysis of the nitrile group and oxidation of the cyclohexanone ring.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
1. Objective: To quantify the purity of this compound and identify the presence of impurities or degradation products.
2. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Standard Solution Preparation: Accurately weigh about 10 mg of a reference standard of this compound and dissolve it in the mobile phase in a 10 mL volumetric flask.
-
Sample Solution Preparation: Prepare a sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Set the UV detector to a wavelength appropriate for the phenyl group (e.g., 220 nm).
-
Column Temperature: 25 °C
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Analyze the resulting chromatogram. Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Caption: A typical experimental workflow for HPLC-based purity analysis.
References
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fishersci.com [fishersci.com]
- 7. Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
Technical Support Center: Scale-Up of 4-Cyano-4-phenylcyclohexanone Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of 4-Cyano-4-phenylcyclohexanone production.
Frequently Asked questions (FAQs)
Q1: What are the most critical challenges when scaling up the synthesis of this compound?
A1: The primary challenges in scaling up the production of this compound revolve around maintaining reaction control, ensuring safety, and achieving consistent product quality. Key areas of concern include:
-
Heat Management: The cyanation reaction is often exothermic. Inadequate heat dissipation in larger reactors can lead to temperature gradients, promoting side reactions and impurity formation.
-
Mixing Efficiency: Ensuring homogenous mixing of reactants, especially when dealing with slurries or multiple phases, becomes more complex at scale. Poor mixing can result in localized "hot spots" and incomplete reactions.
-
Safety: The use of cyanide reagents necessitates stringent safety protocols to prevent the accidental release of highly toxic hydrogen cyanide (HCN) gas.[1]
-
Impurity Profile: Byproducts that are negligible at the lab scale can become significant impurities at a larger scale, complicating purification and impacting the final product's purity.
-
Raw Material Quality: The purity and consistency of starting materials, such as 4-phenylcyclohexanone, can have a substantial impact on the reaction's outcome and the final product's quality.[2][3][4]
Q2: My reaction yield has significantly dropped after moving from a 1L to a 100L reactor. What are the likely causes?
A2: A significant drop in yield upon scale-up is a common issue. The following factors are the most probable causes:
-
Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making heat removal less efficient. This can lead to an increase in reaction temperature, favoring the formation of byproducts over the desired product.
-
Inadequate Mixing: The mixing dynamics change significantly with the reactor size and geometry. If the mixing is not properly scaled, it can lead to poor mass transfer between reactants, resulting in an incomplete reaction.
-
Extended Reaction Time: Longer addition times for reagents in larger batches can alter the concentration profiles of reactants and intermediates, potentially leading to different reaction pathways and lower yields.
Q3: I am observing an increase in a specific impurity during the scale-up. How can I identify and control it?
A3: Increased impurity formation is a frequent challenge in process scale-up. To address this:
-
Identification: The first step is to identify the structure of the impurity. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for this purpose.
-
Formation Pathway: Once identified, understanding the mechanism of its formation is crucial. It could be a result of side reactions, degradation of the product or starting materials, or impurities in the raw materials.
-
Control Strategies:
-
Optimize Reaction Conditions: Adjusting parameters like temperature, reaction time, and the rate of reagent addition can often minimize the formation of specific impurities.
-
Purify Starting Materials: Ensure the purity of your 4-phenylcyclohexanone and cyanide source to avoid introducing reactive impurities.
-
Modify the Work-up Procedure: Changes in the extraction, washing, or isolation steps might be necessary to remove the impurity effectively.
-
Crystallization: Developing a robust crystallization process is often the most effective way to remove impurities and achieve high product purity.
-
Q4: What are the key safety precautions for handling cyanide reagents in a large-scale setting?
A4: Working with cyanide compounds on a large scale requires strict adherence to safety protocols to mitigate the risk of exposure to highly toxic hydrogen cyanide (HCN). Key precautions include:
-
Engineering Controls: Conduct all operations in a well-ventilated area, preferably within a contained system with a dedicated scrubbing system for any potential HCN release.[1]
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and lab coats. In certain situations, respiratory protection may be necessary.
-
pH Control: Maintain a basic pH (typically > 10) in all solutions containing cyanide salts to prevent the formation of HCN gas.
-
Emergency Preparedness: Have a well-defined emergency response plan, including the availability of a cyanide antidote kit and trained personnel to administer it.
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to strict environmental regulations.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the scale-up of this compound production.
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Conversion | Inadequate mixing, leading to poor contact between reactants. | - Increase agitator speed. - Evaluate and optimize impeller design for the specific reactor geometry. - Consider the use of baffles to improve mixing efficiency. |
| Incorrect reaction temperature (too low). | - Carefully monitor the internal reaction temperature. - Adjust the heating/cooling system to maintain the optimal temperature range. | |
| Poor quality of cyanide reagent. | - Use a fresh, high-purity source of sodium or potassium cyanide. - Ensure the cyanide reagent has been stored properly to prevent degradation. | |
| Formation of Side Products | Localized overheating due to poor heat dissipation. | - Improve heat transfer by ensuring the reactor jacket is clean and the heat transfer fluid is circulating effectively. - Slow down the rate of addition of exothermic reagents. - Consider using a more dilute reaction mixture. |
| Non-homogenous reaction mixture. | - Optimize mixing parameters as described above. | |
| Presence of impurities in the starting material (4-phenylcyclohexanone). | - Analyze the starting material for impurities that could interfere with the reaction. - Consider purifying the starting material before use. | |
| Difficult Product Isolation/Purification | Oily or non-crystalline product. | - Optimize the crystallization process by screening different solvents and cooling profiles. - Seeding the crystallization with a small amount of pure product can be beneficial. |
| Product contamination with residual starting materials or byproducts. | - Improve the work-up procedure, for example, by adding extra wash steps. - Recrystallize the crude product from a suitable solvent system. | |
| Safety Concerns (e.g., HCN detection) | Accidental acidification of cyanide-containing solutions. | - Strictly maintain a basic pH in all process streams containing cyanide. - Implement a robust pH monitoring and control system. |
| Inadequate ventilation. | - Ensure all operations are performed in a well-ventilated area with appropriate exhaust systems. |
Data Presentation
Table 1: Impact of Key Process Parameters on Yield and Purity (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C |
| Temperature (°C) | 25 | 40 | 60 |
| Reaction Time (h) | 6 | 4 | 2 |
| Yield (%) | 85 | 92 | 78 |
| Purity (HPLC Area %) | 98.5 | 99.2 | 95.0 |
| Major Impurity (%) | 0.8 | 0.5 | 3.5 |
Note: This table presents illustrative data to demonstrate the potential impact of process parameters. Actual results will vary depending on the specific reaction setup and conditions.
Experimental Protocols
Representative Synthesis of this compound (Strecker Synthesis Approach)
This protocol describes a general method for the synthesis of this compound from 4-phenylcyclohexanone, which can be adapted for scale-up.
Materials:
-
4-Phenylcyclohexanone
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Ammonium Chloride (NH₄Cl)
-
Ammonium Hydroxide (NH₄OH) solution
-
Methanol or Ethanol
-
Toluene
-
Water
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, addition funnel, and a pH probe, charge 4-phenylcyclohexanone and the chosen alcohol solvent (e.g., methanol).
-
Ammonia Source: Add ammonium chloride and a concentrated ammonium hydroxide solution to the reactor. Stir the mixture to ensure homogeneity.
-
Cyanide Addition: Prepare a solution of sodium cyanide in water. Under vigorous stirring, slowly add the cyanide solution to the reaction mixture via the addition funnel, while carefully monitoring the temperature and maintaining it within the desired range (e.g., 20-30 °C) using a cooling bath. Crucially, ensure the pH of the reaction mixture remains basic (pH > 10) throughout the addition to prevent the formation of HCN gas.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, add toluene to the reaction mixture to extract the product.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, a dilute hydrochloric acid solution (to remove excess ammonia), a sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
-
Isolation and Purification:
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, isopropanol).
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizations
Logical Workflow for Troubleshooting Scale-Up Issues
Caption: Troubleshooting workflow for scale-up challenges.
Reaction Pathway: Strecker Synthesis of this compound
Caption: Synthesis of this compound.
References
side reactions to avoid during the synthesis of 4-Cyano-4-phenylcyclohexanone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 4-Cyano-4-phenylcyclohexanone.
Troubleshooting Guide
The synthesis of this compound, a valuable intermediate in pharmaceutical development, can be prone to side reactions that affect yield and purity. Below is a troubleshooting guide to address common issues encountered during its synthesis, primarily focusing on the nucleophilic addition of a cyanide source to 4-phenylcyclohexanone.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low Yield of Desired Product | Incomplete reaction: Insufficient reaction time or non-optimal temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. | Increased conversion of starting material to product. |
| Side reaction - Cyanohydrin formation: The primary side product is often the corresponding cyanohydrin, 4-hydroxy-1-phenylcyclohexane-1-carbonitrile. This is especially prevalent if the reaction conditions are not optimized. | Maintain a slightly acidic pH (around 4-5) when using alkali metal cyanides (e.g., KCN) and an acid source. This pH balances the availability of the nucleophilic cyanide ion with the activation of the carbonyl group, favoring the desired product over the cyanohydrin. | Minimized formation of the cyanohydrin byproduct, leading to a higher yield of this compound. | |
| Side reaction - Hydrolysis of nitrile: The cyano group can be susceptible to hydrolysis to a carboxylic acid or amide under strongly acidic or basic conditions, especially during workup. | Perform the workup under neutral or mildly acidic/basic conditions. Avoid prolonged exposure to strong acids or bases at elevated temperatures. | Preservation of the cyano group and prevention of unwanted hydrolysis byproducts. | |
| Side reaction - Formation of hydantoin derivatives: If a source of ammonia (e.g., ammonium salt) is present, a Strecker-type reaction can occur, leading to the formation of a spiro-hydantoin derivative. | Ensure the reaction is free from ammonia or ammonium salts unless the aminonitrile is the desired intermediate. | Prevention of the formation of hydantoin-related impurities. | |
| Product Contamination/Impurity Issues | Presence of unreacted starting material: Incomplete reaction or inefficient purification. | Optimize reaction conditions for full conversion. For purification, utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the more polar starting material from the product. | Isolation of pure this compound, free from starting material. |
| Presence of cyanohydrin byproduct: Co-elution during chromatography or incomplete separation. | Optimize the chromatographic separation. The cyanohydrin is typically more polar than the desired ketone. A less polar eluent system may improve separation. Alternatively, chemical methods to convert the cyanohydrin back to the ketone could be explored, though this adds complexity. | Enhanced purity of the final product. | |
| Solvent impurities: Residual solvents from the reaction or purification steps. | Ensure all purification steps are thorough. Use a rotary evaporator to remove bulk solvent and then dry the product under high vacuum to remove trace amounts. | A final product that meets the required solvent residue specifications. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound and how can I minimize it?
A1: The most common side product is the cyanohydrin, 4-hydroxy-1-phenylcyclohexane-1-carbonitrile. Its formation can be minimized by carefully controlling the reaction pH. When using an alkali metal cyanide and an acid, maintaining a pH of approximately 4-5 is crucial. This condition provides a sufficient concentration of the cyanide nucleophile while activating the carbonyl group of the 4-phenylcyclohexanone, favoring the formation of the desired product.
Q2: My reaction has gone to completion, but the isolated yield is low. What are the likely loss points?
A2: Low isolated yields despite complete conversion can be due to several factors. Product loss during the aqueous workup is common if the product has some water solubility. Ensure thorough extraction with an appropriate organic solvent. Additionally, losses can occur during purification, such as incomplete elution from a chromatography column or decomposition on silica gel if it is too acidic. Neutralizing the silica gel with a small amount of triethylamine in the eluent can sometimes mitigate this.
Q3: Can I use trimethylsilyl cyanide (TMSCN) for this synthesis? What are the advantages and potential pitfalls?
A3: Yes, TMSCN is a common and effective reagent for the cyanation of ketones. An advantage is that it is less hazardous to handle than hydrogen cyanide gas. The reaction is typically catalyzed by a Lewis acid. A potential pitfall is the formation of the O-silylated cyanohydrin as the initial product. A subsequent hydrolysis step (acidic workup) is required to liberate the cyano group and regenerate the ketone, which can sometimes lead to the formation of the cyanohydrin byproduct if not carefully controlled.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure. Infrared (IR) spectroscopy should show characteristic peaks for the ketone (C=O stretch) and the nitrile (C≡N stretch). High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess purity and quantify any impurities. Mass Spectrometry (MS) will confirm the molecular weight of the compound.
Experimental Protocols
Key Experiment: Synthesis of this compound via Nucleophilic Cyanation
This protocol is a general guideline. Optimization of specific parameters may be required.
Materials:
-
4-phenylcyclohexanone
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Acetic acid or another suitable acid
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography eluent
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-phenylcyclohexanone in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reagent Addition: Prepare a solution of potassium cyanide in water. Slowly add this solution to the solution of 4-phenylcyclohexanone while stirring.
-
pH Adjustment: Carefully add acetic acid dropwise to the reaction mixture to adjust the pH to approximately 4-5. Monitor the pH closely using a pH meter or pH paper.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC, checking for the disappearance of the 4-phenylcyclohexanone spot.
-
Workup: Once the reaction is complete, quench the reaction by adding a sufficient amount of water. Extract the aqueous mixture multiple times with diethyl ether.
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure. Characterize the final product by NMR, IR, and MS to confirm its identity and purity.
Visualizations
Reaction Pathway: Main Reaction vs. Side Reaction
Caption: Main reaction pathway versus the formation of the cyanohydrin side product.
Troubleshooting Workflow
Technical Support Center: Purification of 4-Cyano-4-phenylcyclohexanone Ethylene Ketal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-cyano-4-phenylcyclohexanone ethylene ketal.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound ethylene ketal.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of Product After Column Chromatography | Compound is unstable on silica gel: The ethylene ketal may be susceptible to hydrolysis under acidic conditions, and silica gel is naturally acidic. | - Deactivate the silica gel: Prepare a slurry of silica gel in a solvent containing a small amount of a neutral or basic additive, such as triethylamine (0.1-1%), before packing the column. - Use an alternative stationary phase: Consider using neutral or basic alumina, or Florisil for the purification.[1] - Perform a quick filtration: If the compound is mostly pure, a short plug of silica can remove baseline impurities without prolonged exposure. |
| Incorrect solvent system: The chosen eluent may be too polar or not polar enough to effectively elute the compound. | - Optimize the solvent system using Thin Layer Chromatography (TLC): Aim for an Rf value of 0.25-0.35 for the desired compound. A common starting point for compounds of similar polarity is a mixture of hexanes and ethyl acetate. | |
| Product is highly diluted in collected fractions: The compound may have eluted, but at a concentration too low to be easily detected. | - Combine and concentrate fractions: Systematically combine fractions and concentrate them under reduced pressure. Analyze the concentrated fractions by TLC. | |
| Product Crystallizes Too Quickly During Recrystallization | Solution is too supersaturated: Rapid crystallization can trap impurities within the crystal lattice, negating the purification.[2] | - Add a small amount of additional hot solvent: This will decrease the saturation and allow for slower, more controlled crystal growth upon cooling.[2] |
| No Crystals Form During Recrystallization | Solution is not saturated enough: The compound's concentration is below the threshold for crystallization at the lower temperature. | - Evaporate some of the solvent: Gently heat the solution to boil off a portion of the solvent to increase the concentration of the compound.[2] - Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.[2] - Use a co-solvent system: If the compound is too soluble in one solvent, a second "anti-solvent" in which the compound is poorly soluble can be added dropwise to the warm solution until it becomes slightly turbid. |
| Oily Product Obtained After Purification | Presence of impurities: Residual starting materials or byproducts can lower the melting point of the compound. | - Repeat the purification step: If column chromatography was used, try a different solvent system. If recrystallization was performed, try a different solvent or solvent system. - Consider a different purification technique: If recrystallization fails, column chromatography may be more effective, and vice-versa. |
| Incomplete removal of solvent: Residual solvent can make the product appear oily. | - Dry the product under high vacuum: Ensure the product is dried for a sufficient amount of time to remove all traces of solvent. | |
| Product Decomposes During Purification | Hydrolysis of the ketal: Exposure to acidic conditions, even trace amounts, can cause the ketal to hydrolyze back to the ketone. | - Maintain neutral or slightly basic conditions: Avoid acidic solvents or reagents during workup and purification. Wash with a mild base like saturated sodium bicarbonate solution during the workup.[3] - Use anhydrous solvents: Water is required for hydrolysis, so using dry solvents can minimize this side reaction.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound ethylene ketal?
A1: The most common impurities are unreacted starting materials, which include this compound and ethylene glycol. Additionally, byproducts from the ketalization reaction, such as the hemiacetal intermediate, may be present.[4]
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TTC) is an effective technique for monitoring the purification process. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) and visualize the spots under a UV lamp. The desired product should appear as a single spot with a distinct Rf value.
Q3: Is the nitrile group stable during purification?
A3: The nitrile group is generally stable under the neutral or mildly acidic/basic conditions typically used for column chromatography and recrystallization.[5][6] However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis of the nitrile to a carboxylic acid or amide.[5][6][7]
Q4: What is a good solvent system for the recrystallization of this compound ethylene ketal?
A4: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[8][9] For a molecule with the polarity of this compound ethylene ketal, you might start by testing solvents like ethanol, isopropanol, or a mixed solvent system such as ethyl acetate/hexanes or toluene/hexanes.[8][10]
Q5: My purified product has a low melting point. What could be the issue?
A5: A low or broad melting point is indicative of impurities. The presence of residual solvents or unremoved byproducts can depress the melting point. Further purification by recrystallization or column chromatography is recommended.
Experimental Protocols
Column Chromatography
This protocol outlines a general procedure for the purification of this compound ethylene ketal using silica gel chromatography.
-
Slurry Preparation: In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexanes). If there is concern about the acidity of the silica, add 0.5% triethylamine to the eluent used to prepare the slurry and run the column.
-
Column Packing: Pour the silica slurry into a glass column with the stopcock closed. Allow the silica to settle, then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound ethylene ketal.
Recrystallization
This protocol provides a general method for purifying this compound ethylene ketal by recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one in which it is poorly soluble at room temperature but dissolves upon heating.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or under vacuum to remove any remaining solvent.
Purification Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound ethylene ketal.
References
- 1. ias.ac.in [ias.ac.in]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Propose a mechanism for the acid-catalyzed hydrolysis of cyclohex... | Study Prep in Pearson+ [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. rubingroup.org [rubingroup.org]
- 10. community.wvu.edu [community.wvu.edu]
Validation & Comparative
A Comparative Spectroscopic Guide to the Structural Validation of 4-Cyano-4-phenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. This guide provides a comparative spectroscopic analysis for the validation of the 4-Cyano-4-phenylcyclohexanone structure. Due to the limited availability of public domain experimental spectra for this compound, this guide leverages established spectroscopic principles and comparative data from the closely related analogue, 4-Phenylcyclohexanone, to provide a robust framework for its characterization.
Spectroscopic Data Comparison
The following tables summarize the expected and experimentally determined spectroscopic data for this compound and 4-Phenylcyclohexanone, respectively. This comparative approach allows for the identification of key structural motifs and the validation of the target molecule.
Table 1: ¹H NMR Spectral Data Comparison (Predicted for this compound vs. Experimental for 4-Phenylcyclohexanone)
| Proton Assignment | This compound (Predicted Chemical Shift, δ ppm) | 4-Phenylcyclohexanone (Experimental Chemical Shift, δ ppm) | Expected Multiplicity & Integration |
| Phenyl Protons | 7.30 - 7.50 | 7.15 - 7.35 | Multiplet, 5H |
| Cyclohexyl Protons (α to C=O) | 2.50 - 2.80 | 2.40 - 2.60 | Multiplet, 4H |
| Cyclohexyl Protons (β to C=O) | 2.10 - 2.40 | 1.80 - 2.10 | Multiplet, 4H |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted for this compound vs. Experimental for 4-Phenylcyclohexanone)
| Carbon Assignment | This compound (Predicted Chemical Shift, δ ppm) | 4-Phenylcyclohexanone (Experimental Chemical Shift, δ ppm) |
| Carbonyl (C=O) | ~208 | ~211 |
| Cyano (C≡N) | ~120 | - |
| Quaternary Carbon (C-CN) | ~45 | - |
| Phenyl C1 (ipso) | ~138 | ~145 |
| Phenyl C2, C6 | ~129 | ~128 |
| Phenyl C3, C5 | ~128 | ~126 |
| Phenyl C4 | ~127 | ~126 |
| Cyclohexyl C2, C6 (α to C=O) | ~39 | ~40 |
| Cyclohexyl C3, C5 (β to C=O) | ~35 | ~34 |
| Cyclohexyl C4 | - | ~42 |
Table 3: IR Spectral Data Comparison
| Functional Group | This compound (Expected Wavenumber, cm⁻¹) | 4-Phenylcyclohexanone (Experimental Wavenumber, cm⁻¹) |
| C=O Stretch (Ketone) | ~1715 | ~1710 |
| C≡N Stretch (Nitrile) | ~2230 | - |
| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 |
Table 4: Mass Spectrometry Data Comparison
| Ion | This compound (Expected m/z) | 4-Phenylcyclohexanone (Experimental m/z) |
| Molecular Ion [M]⁺ | 199 | 174 |
| [M - C₆H₅]⁺ | 122 | 97 |
| [M - CN]⁺ | 173 | - |
| [C₆H₅]⁺ | 77 | 77 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectral data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer, often coupled with a gas chromatography (GC) system for sample introduction and separation (GC-MS). Electron Ionization (EI) is a common method for generating ions. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
Logical Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the structural validation of this compound using the discussed spectroscopic methods.
Caption: Workflow for the structural elucidation of this compound.
comparative analysis of different synthesis routes for 4-Cyano-4-phenylcyclohexanone
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates is paramount. 4-Cyano-4-phenylcyclohexanone serves as a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two prominent synthetic routes for this valuable intermediate: the Thorpe-Ziegler cyclization and a Michael addition-intramolecular condensation sequence.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Thorpe-Ziegler Cyclization | Route 2: Michael Addition-Intramolecular Condensation |
| Starting Materials | 2-Phenyl-1,5-dicyanopentane (or precursors) | Phenylacetonitrile, Acrylonitrile |
| Key Reactions | Intramolecular condensation of a dinitrile | Michael addition, Intramolecular condensation, Hydrolysis |
| Reaction Steps | Typically 2 steps (dinitrile synthesis, cyclization/hydrolysis) | 3 steps (Michael addition, cyclization, hydrolysis) |
| Reagents & Conditions | Strong base (e.g., NaH, NaOEt), followed by acid hydrolysis | Base (e.g., NaOEt), followed by acid hydrolysis |
| Reported Yield | Varies depending on precursor synthesis; cyclization step is generally high yielding. | Good overall yield (e.g., 71% for the cyclized intermediate)[1] |
| Advantages | Direct formation of the cyclic α-cyano ketone.[2][3][4] | Readily available and inexpensive starting materials. |
| Disadvantages | The dinitrile precursor may require a multi-step synthesis. | Requires an additional hydrolysis step to obtain the final ketone. |
Route 1: Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is a classical method for the synthesis of cyclic α-cyano ketones through the intramolecular cyclization of a dinitrile.[2][3][4] This approach is highly effective for the formation of 5- and 6-membered rings.
The overall synthetic strategy involves two main stages: the synthesis of the dinitrile precursor, 2-phenyl-1,5-dicyanopentane, followed by its base-catalyzed intramolecular cyclization and subsequent hydrolysis of the resulting enamine to yield this compound.
Experimental Protocol (Hypothetical, based on analogous procedures)
Step 1: Synthesis of 2-Phenyl-1,5-dicyanopentane
This precursor can be synthesized through various methods, for instance, by the cyanoethylation of phenylacetonitrile with two equivalents of acrylonitrile, or by the reaction of α-phenyl-γ-chlorobutyronitrile with a cyanide source.
Step 2: Thorpe-Ziegler Cyclization and Hydrolysis
-
To a solution of 2-phenyl-1,5-dicyanopentane in a dry, inert solvent such as toluene or THF, a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt) is added portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is heated to reflux for several hours to facilitate the intramolecular cyclization.
-
After completion of the cyclization, the reaction is cooled, and an aqueous acid (e.g., HCl or H₂SO₄) is carefully added to hydrolyze the intermediate enamine.
-
The mixture is then heated for a short period to ensure complete hydrolysis to the ketone.
-
After cooling, the organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.
Route 2: Michael Addition and Intramolecular Condensation
This route utilizes a tandem Michael addition and intramolecular condensation sequence, starting from readily available materials: phenylacetonitrile and acrylonitrile.[1]
This method involves the initial base-catalyzed Michael addition of phenylacetonitrile to two molecules of acrylonitrile to form a dinitrile intermediate in situ. This intermediate then undergoes an intramolecular cyclization to form a substituted cyclohexene derivative, which upon hydrolysis, yields the target ketone. A study has reported the successful synthesis of the α-amino-β-cyano cyclohexene skeleton, a direct precursor to the desired product, in good yield.[1]
Experimental Protocol (Based on the synthesis of the cyclohexene precursor[1])
Step 1: Michael Addition and Cyclization
-
In a reaction vessel, phenylacetonitrile and acrylonitrile are dissolved in a suitable solvent like ethanol.
-
A catalytic amount of a base, such as sodium ethoxide, is added to the mixture.
-
The reaction is stirred at room temperature for an extended period, allowing for both the Michael addition and the subsequent intramolecular condensation to occur.
-
The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated to give the crude cyclized product, 2-amino-4-cyano-4-phenylcyclohex-1-enecarbonitrile. A 71% yield has been reported for this step on a gram scale.[1]
Step 2: Hydrolysis
-
The crude or purified cyclohexene intermediate is dissolved in an aqueous acidic solution (e.g., dilute HCl or H₂SO₄).
-
The mixture is heated to reflux to facilitate the hydrolysis of the enamine and the nitrile at the 1-position to a ketone.
-
After the reaction is complete, the mixture is cooled and the product is extracted with an organic solvent.
-
The organic extract is washed, dried, and the solvent evaporated to afford the crude this compound.
-
Purification is then carried out by recrystallization or column chromatography.
Logical Workflow for Synthesis Route Selection
The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, desired scale of the reaction, and the laboratory's expertise with specific reaction types. The following diagram illustrates a logical workflow for selecting the most appropriate synthesis route.
Caption: Decision workflow for selecting a synthesis route for this compound.
References
comparing the reactivity of 4-Cyano-4-phenylcyclohexanone with other cyclohexanones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-Cyano-4-phenylcyclohexanone with other substituted cyclohexanones, namely cyclohexanone, 4-phenylcyclohexanone, and 4-tert-butylcyclohexanone. This analysis is intended to inform researchers and professionals in drug development and synthetic chemistry about the influence of substituents at the 4-position on the reactivity of the cyclohexanone core. The comparison focuses on key reaction types relevant to synthetic transformations: hydride reduction, enolate formation, and nucleophilic addition (specifically, cyanohydrin formation).
At a Glance: Reactivity Comparison
The reactivity of cyclohexanone derivatives is primarily governed by steric and electronic effects imparted by their substituents. These effects influence the accessibility of the carbonyl carbon to nucleophiles and the acidity of the α-protons.
| Reaction Type | This compound | Cyclohexanone | 4-Phenylcyclohexanone | 4-tert-Butylcyclohexanone |
| Hydride Reduction | Expected to be slower than cyclohexanone due to steric hindrance. | Baseline reactivity. | Slightly slower than cyclohexanone due to the steric bulk of the phenyl group. | Significantly slower than cyclohexanone due to the large steric hindrance of the tert-butyl group. |
| Enolate Formation (Kinetic) | Expected to have more acidic α-protons due to the electron-withdrawing cyano group, leading to faster kinetic enolate formation. | Baseline reactivity. | α-proton acidity is similar to cyclohexanone. | α-proton acidity is similar to cyclohexanone. |
| Nucleophilic Addition (Cyanohydrin Formation) | The presence of an electron-withdrawing cyano group at the 4-position is expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack. However, steric hindrance from the phenyl group might counteract this effect. | Baseline reactivity. | The phenyl group may offer some steric hindrance. | The bulky tert-butyl group provides significant steric hindrance to nucleophilic attack. |
In-Depth Reactivity Analysis
Hydride Reduction
The reduction of cyclohexanones to their corresponding cyclohexanols is a fundamental transformation. The rate and stereoselectivity of this reaction are highly sensitive to the steric environment around the carbonyl group.
Comparative Data on Hydride Reduction (Relative Rates)
| Compound | Relative Rate of Reduction (NaBH₄) |
| Cyclohexanone | 1.00 (Reference) |
| 4-tert-Butylcyclohexanone | ~0.2 - 0.3[1][2][3] |
| 4-Phenylcyclohexanone | Estimated to be slightly slower than cyclohexanone |
| This compound | Estimated to be slower than 4-phenylcyclohexanone |
Note: Direct kinetic data for the hydride reduction of this compound and 4-phenylcyclohexanone were not available in the reviewed literature. The relative rates are estimated based on established principles of steric hindrance. The bulky tert-butyl group significantly hinders the approach of the hydride reagent to the carbonyl carbon, leading to a slower reaction rate compared to the unsubstituted cyclohexanone.
The presence of a bulky substituent at the 4-position generally slows down the rate of hydride reduction due to increased steric hindrance for the approaching nucleophile. In the case of this compound, the axial approach of the hydride would be hindered by the flagpole interactions with the axial phenyl group, and the equatorial approach might also be influenced by the overall bulk of the substituent.
Enolate Formation
The formation of enolates is crucial for a wide range of carbon-carbon bond-forming reactions. The rate of enolate formation is dependent on the acidity of the α-protons, which is influenced by the electronic effects of substituents on the ring.
Comparative Data on Enolate Formation (pKa of α-proton)
| Compound | pKa of α-proton (approx. in DMSO) |
| Cyclohexanone | ~26 |
| 4-tert-Butylcyclohexanone | ~26 |
| 4-Phenylcyclohexanone | ~26 |
| This compound | Estimated to be lower than 26 |
The electron-withdrawing cyano group in this compound is expected to increase the acidity of the α-protons, thereby facilitating enolate formation under kinetic control. This enhanced acidity could lead to faster reaction rates in base-catalyzed reactions that proceed through an enolate intermediate.
Nucleophilic Addition: Cyanohydrin Formation
The addition of a cyanide ion to a carbonyl group to form a cyanohydrin is a classic example of nucleophilic addition. The reactivity of the carbonyl group towards nucleophiles is influenced by both electronic and steric factors.
Qualitative Comparison of Cyanohydrin Formation
| Compound | Expected Reactivity |
| Cyclohexanone | Baseline reactivity. |
| 4-tert-Butylcyclohexanone | Lower reactivity due to steric hindrance. |
| 4-Phenylcyclohexanone | Lower reactivity due to steric hindrance. |
| This compound | Reactivity is influenced by competing factors: the electron-withdrawing cyano group enhances electrophilicity of the carbonyl, while the bulky phenyl group provides steric hindrance. |
The electron-withdrawing cyano group at the 4-position of this compound should increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the steric bulk of the geminal phenyl group could hinder the approach of the nucleophile. The overall reactivity in cyanohydrin formation will be a balance of these opposing effects. Aldehydes are generally more reactive than ketones in cyanohydrin formation due to less steric hindrance and greater polarization of the carbonyl bond.[4][5]
Experimental Protocols
The following are generalized protocols for comparing the reactivity of the different cyclohexanones.
Protocol 1: Competitive Hydride Reduction
Objective: To determine the relative rates of reduction of this compound and a reference cyclohexanone (e.g., cyclohexanone or 4-phenylcyclohexanone) by sodium borohydride.
Materials:
-
This compound
-
Reference cyclohexanone (e.g., 4-phenylcyclohexanone)
-
Sodium borohydride (NaBH₄)
-
Ethanol (absolute)
-
Internal standard (e.g., undecane)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution containing equimolar amounts of this compound, the reference cyclohexanone, and the internal standard in ethanol.
-
In a round-bottom flask equipped with a magnetic stirrer, add a known volume of the stock solution.
-
Cool the flask to 0 °C in an ice bath.
-
Add a sub-stoichiometric amount of sodium borohydride (e.g., 0.25 equivalents relative to the total ketones) to the cooled solution while stirring.
-
Monitor the reaction over time by withdrawing small aliquots at regular intervals.
-
Quench each aliquot by adding a few drops of acetone.
-
Extract the quenched aliquot with dichloromethane, dry the organic layer with anhydrous magnesium sulfate, and analyze by GC-MS.
-
Determine the relative amounts of the starting ketones and their corresponding alcohol products by comparing their peak areas to that of the internal standard.
-
The relative rate of reduction can be determined by the relative consumption of the two ketones over time.
Protocol 2: Comparative Rate of Enolization via Deuterium Exchange
Objective: To compare the rates of enolization of this compound and cyclohexanone by monitoring the incorporation of deuterium at the α-positions.
Materials:
-
This compound
-
Cyclohexanone
-
Deuterated methanol (CD₃OD)
-
Sodium methoxide (NaOMe)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare separate solutions of this compound and cyclohexanone in CD₃OD in NMR tubes.
-
Acquire a ¹H NMR spectrum of each sample at time t=0.
-
To each NMR tube, add a catalytic amount of sodium methoxide to initiate the enolization and deuterium exchange.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of the α-proton signals relative to a non-exchangeable proton signal (e.g., protons on the phenyl ring or at the β-position).
-
The rate of enolization can be determined by plotting the natural logarithm of the α-proton signal integral versus time. A steeper slope indicates a faster rate of enolization.
Protocol 3: Competitive Cyanohydrin Formation
Objective: To compare the relative rates of cyanohydrin formation for this compound and a reference cyclohexanone.
Materials:
-
This compound
-
Reference cyclohexanone (e.g., 4-phenylcyclohexanone)
-
Potassium cyanide (KCN)
-
Acetic acid
-
Methanol
-
Internal standard
-
High-performance liquid chromatography (HPLC) instrument
Procedure:
-
Prepare a stock solution containing equimolar amounts of this compound, the reference cyclohexanone, and an internal standard in methanol.
-
In a reaction vessel, add a known volume of the stock solution.
-
Add a catalytic amount of potassium cyanide and a small amount of acetic acid.
-
Monitor the reaction progress by taking aliquots at specific time points.
-
Quench the reaction in the aliquots by adding a dilute acid solution.
-
Analyze the composition of the aliquots by HPLC to determine the concentration of the remaining ketones and the formed cyanohydrins.
-
The relative rates of reaction can be determined by comparing the rates of disappearance of the starting ketones.
Visualizations
References
Comparative Guide to the Biological Activity of 4-Cyano-4-phenylcyclohexanone Derivatives and Related Spirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds conceptually derived from 4-Cyano-4-phenylcyclohexanone, with a primary focus on the anticancer, antimicrobial, and antiviral properties of structurally related spiro-pyrrolidine derivatives. While direct biological studies on derivatives of this compound are limited in publicly available literature, this guide draws parallels from closely related spirocyclic compounds synthesized from cyclohexanone precursors. The data presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
Anticancer Activity of Dispiro[oxindole-cyclohexanone]-pyrrolidines
Spirooxindoles are recognized as privileged scaffolds in medicinal chemistry, and their derivatives have shown promising antitumor activities.[1][2] One of the proposed mechanisms of action for some of these compounds is the inhibition of the MDM2-p53 interaction, a critical pathway in cancer progression.[1][3] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with several derivatives demonstrating significant potency.[1][4][5]
Quantitative Data on Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of dispiro[oxindole-cyclohexanone]-pyrrolidine derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4b | PC3 (Prostate) | 3.7 ± 1.0 | [4] |
| 4a | HeLa (Cervical) | 7.1 ± 0.2 | [4] |
| 4l | HeLa (Cervical) | 7.2 ± 0.5 | [4] |
| 4i | MDA-MB-231 (Breast) | 7.63 ± 0.08 | [4] |
| 3a | MCF-7 (Breast) | See Ref. | [1] |
| 3b | MCF-7 (Breast) | See Ref. | [1] |
| 3f | MCF-7 (Breast) | See Ref. | [1] |
| 3g | MCF-7 (Breast) | See Ref. | [1] |
| 9a | MCF-7 (Breast) | See Ref. | [1] |
| 9b | MCF-7 (Breast) | See Ref. | [1] |
| 3a | MDA-MB-231 (Breast) | See Ref. | [1] |
| 3b | MDA-MB-231 (Breast) | See Ref. | [1] |
| 3f | MDA-MB-231 (Breast) | See Ref. | [1] |
| 3g | MDA-MB-231 (Breast) | See Ref. | [1] |
| 9a | MDA-MB-231 (Breast) | See Ref. | [1] |
| 9b | MDA-MB-231 (Breast) | See Ref. | [1] |
| 3a | JEG-3 (Placental) | See Ref. | [1] |
| 3b | JEG-3 (Placental) | See Ref. | [1] |
| 3f | JEG-3 (Placental) | See Ref. | [1] |
| 3g | JEG-3 (Placental) | See Ref. | [1] |
| 9a | JEG-3 (Placental) | See Ref. | [1] |
| 9b | JEG-3 (Placental) | See Ref. | [1] |
Note: Specific IC50 values for compounds from reference[1] were not explicitly provided in the abstract but were stated to be comparable to tamoxifen.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.
Proposed Signaling Pathway: MDM2-p53 Inhibition
Antimicrobial and Antifungal Activity of Spiro-pyrrolidines
A new class of spiro-pyrrolidines, including dispiro[oxindole-cyclohexanone]pyrrolidines, has been synthesized and screened for their antibacterial and antifungal activities against a panel of human pathogenic bacteria and dermatophytic fungi.[6] Several of these compounds exhibited notable activity against various pathogens.[6]
Quantitative Data on Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of tryptanthrin appended dispiropyrrolidine oxindoles.[7]
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 5b | S. aureus ATCC 29213 | 0.125 | [7] |
| 5c | S. aureus ATCC 29213 | 0.125 | [7] |
| 5g | S. aureus ATCC 29213 | 0.125 | [7] |
| Levofloxacin | S. aureus ATCC 29213 | >0.125 | [7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9][10][11][12]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: Observe the wells for visible turbidity. The lowest concentration of the compound without visible bacterial growth is recorded as the MIC.
Antiviral Activity of Spirocyclic Compounds
The exploration of spirocyclic compounds as antiviral agents is an emerging area of research. While data on derivatives of this compound is scarce, studies on other spirocyclic systems have shown promise. For instance, synthetic spiro[pyrrolidine-2,2'-adamantanes] have been found to be active against the influenza A virus.[13] This suggests that the rigid, three-dimensional structure of spiro compounds could be a valuable scaffold for the design of novel antiviral drugs. Further research is warranted to investigate the antiviral potential of spiro-pyrrolidines derived from substituted cyclohexanones.
Conclusion
This guide provides a comparative overview of the biological activities of spiro-pyrrolidine derivatives that are structurally related to compounds derivable from this compound. The presented data highlights the potential of this class of compounds in the development of new anticancer and antimicrobial agents. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers aiming to evaluate the biological activity of novel chemical entities. While the antiviral potential of this specific scaffold remains largely unexplored, the activity of other spirocyclic compounds suggests that this is a promising avenue for future investigation. It is important to note the current gap in the literature regarding the direct biological evaluation of compounds synthesized from this compound, and this guide serves to stimulate further research in this specific chemical space.
References
- 1. Design, Synthesis and Antitumor Activity of Novel Dispiro[oxindole-cyclohexanone]- pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.uws.ac.uk [research-portal.uws.ac.uk]
- 3. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity [mdpi.com]
- 4. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antimicrobial and antifungal activity of a new class of spiro pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of tryptanthrin appended dispiropyrrolidine oxindoles and their antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Conformational Analysis of 4-Cyano-4-phenylcyclohexanone
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount to predicting its physicochemical properties, biological activity, and potential interactions with therapeutic targets. This guide provides a comparative framework for conducting computational studies on the conformation of 4-Cyano-4-phenylcyclohexanone. Given the absence of extensive published computational data for this specific molecule, this document serves as a practical protocol, comparing various computational methodologies and outlining how to validate the findings against experimental data from analogous compounds, such as 4-phenylcyclohexanone.
Introduction to Conformational Analysis
The spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as a conformation. For cyclic systems like cyclohexanones, the chair conformation is generally the most stable. However, the presence of substituents can lead to different chair conformations with varying energies. The primary goal of a computational conformational analysis is to identify the lowest energy (most stable) conformations and to quantify the energy differences between them.
In the case of this compound, the key conformational question revolves around the axial versus equatorial positioning of the phenyl and cyano groups on the cyclohexane ring. Due to the geminal substitution at the C4 position, a ring flip would interconvert the axial and equatorial positions of the substituents at other carbons, but the relative orientation of the cyano and phenyl groups to the ring's average plane would depend on the chair conformation adopted. The two primary chair conformers to consider are one with the phenyl group in an axial orientation and the cyano group equatorial, and the other with the phenyl group equatorial and the cyano group axial.
Experimental Validation: The Role of Analogous Compounds
Computational predictions are most reliable when they can be benchmarked against experimental data. While specific experimental conformational studies on this compound are scarce, data from the structurally similar 4-phenylcyclohexanone can provide a valuable reference point.
Table 1: Experimental Data for 4-Phenylcyclohexanone
| Property | Experimental Value/Data | Source |
| Melting Point | 75-77 °C | [1] |
| ¹H NMR (CDCl₃) | ||
| Phenyl protons | ~7.2-7.4 ppm (m) | [2][3] |
| Methine proton (CH-Ph) | ~3.0 ppm (m) | [3] |
| Cyclohexanone protons | ~1.9-2.6 ppm (m) | [2][3] |
| ¹³C NMR (CDCl₃) | ||
| Carbonyl carbon | ~210 ppm | [3] |
| Phenyl carbons | ~126-145 ppm | [3] |
| Cyclohexanone carbons | ~30-50 ppm | [3] |
A critical piece of experimental data for detailed conformational analysis is the set of proton-proton (¹H-¹H) coupling constants. For substituted cyclohexanes, the magnitude of the vicinal coupling constants (³JHH) is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.[4] A detailed analysis of the ¹H NMR spectrum of 4-phenylcyclohexanone, particularly the signals of the protons on the cyclohexane ring, can provide insights into the predominant conformation in solution.
Computational Methodologies: A Comparative Overview
The computational investigation of this compound's conformation can be approached at different levels of theory, each with its own balance of accuracy and computational cost. The two main categories of methods are Molecular Mechanics (MM) and Quantum Mechanics (QM).
Molecular Mechanics (MM) Force Fields
Molecular mechanics methods are based on classical physics and use a set of parameters, known as a force field, to describe the potential energy of a molecule as a function of its geometry. They are computationally inexpensive and well-suited for conformational searches of flexible molecules.
Commonly Used Force Fields:
-
MMFF94 (Merck Molecular Force Field 94): A versatile force field designed for a broad range of organic and medicinal chemistry applications. It generally provides good performance for conformational energies.[5][6]
-
OPLS (Optimized Potentials for Liquid Simulations): A family of force fields that are widely used for simulations in condensed phases.
-
MM3: Known for its accuracy in predicting geometries and energies of small organic molecules.[7]
Quantum Mechanics (QM) Methods
Quantum mechanics methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule. They are more computationally demanding than MM methods but can provide higher accuracy, especially for systems where electronic effects are important.
Commonly Used QM Methods:
-
Density Functional Theory (DFT): A popular QM method that offers a good compromise between accuracy and computational cost. The choice of the functional is crucial for obtaining reliable results.
-
B3LYP: A widely used hybrid functional that often provides good results for organic molecules.[8][9] However, it may not adequately account for dispersion interactions.[10]
-
M06-2X: A meta-hybrid GGA functional that is known to perform well for non-covalent interactions, which can be important in conformational analysis.[8][10]
-
Proposed Computational Workflow
A robust computational study of the conformation of this compound should involve a multi-step process.
Caption: A typical workflow for the computational conformational analysis of a small molecule.
Step-by-Step Experimental Protocols
-
Initial Structure Generation:
-
Protocol: Draw the 2D structure of this compound and convert it to a 3D structure using a molecule builder in a computational chemistry software package. Generate both the axial-phenyl and equatorial-phenyl starting conformations.
-
-
Conformational Search (Molecular Mechanics):
-
Protocol: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94 or OPLS). This will explore the potential energy surface and identify a set of low-energy conformers.
-
Comparison Point: Compare the number of unique conformers and the relative energies of the axial-phenyl and equatorial-phenyl conformers obtained with different force fields. Studies have shown that MMFF94 often performs well for conformational analysis of organic molecules.[5][7]
-
-
Geometry Optimization (Quantum Mechanics):
-
Protocol: Take the low-energy conformers identified in the MM search and perform full geometry optimizations using a DFT method (e.g., B3LYP/6-31G(d) or M06-2X/6-31G(d)). This will refine the structures at a higher level of theory.
-
Comparison Point: Compare the key geometrical parameters (bond lengths, bond angles, and dihedral angles) of the optimized structures obtained with different DFT functionals.
-
-
Energy Calculation (Quantum Mechanics):
-
Protocol: For the DFT-optimized geometries, perform single-point energy calculations using a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate relative energies.
-
Comparison Point: Compare the relative energies (ΔE and ΔG) of the axial-phenyl and equatorial-phenyl conformers calculated with different DFT functionals. Functionals that account for dispersion, like M06-2X, may provide more accurate energy differences.[10]
-
-
Property Prediction:
-
Protocol: For the lowest energy conformers, calculate properties that can be compared with experimental data. This includes ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants.
-
Comparison Point: Compare the predicted NMR parameters from different levels of theory.
-
-
Comparison with Experimental Data:
-
Protocol: Compare the calculated properties with the experimental data for 4-phenylcyclohexanone. The calculated coupling constants for the cyclohexane protons should be particularly informative for validating the predicted dihedral angles and thus the overall conformation.
-
Data Presentation and Comparison
The quantitative results from the computational studies should be summarized in tables to facilitate a clear comparison between the different methods.
Table 2: Comparison of Calculated Relative Energies (kcal/mol) of this compound Conformers
| Method | ΔE (Electronic Energy) | ΔG (Gibbs Free Energy) |
| MMFF94 | Calculated Value | Calculated Value |
| OPLS | Calculated Value | Calculated Value |
| B3LYP/6-311+G(d,p) | Calculated Value | Calculated Value |
| M06-2X/6-311+G(d,p) | Calculated Value | Calculated Value |
Energies are relative to the most stable conformer.
Table 3: Predicted vs. Experimental ¹H NMR Data for the Analogous 4-Phenylcyclohexanone
| Proton | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) - B3LYP | Calculated Chemical Shift (ppm) - M06-2X |
| H_axial (C2, C6) | Experimental Value | Calculated Value | Calculated Value |
| H_equatorial (C2, C6) | Experimental Value | Calculated Value | Calculated Value |
| H_axial (C3, C5) | Experimental Value | Calculated Value | Calculated Value |
| H_equatorial (C3, C5) | Experimental Value | Calculated Value | Calculated Value |
| H (C4) | Experimental Value | Calculated Value | Calculated Value |
Logical Relationships and Decision Making
The choice of computational method will depend on the specific goals of the study and the available computational resources. The following diagram illustrates the decision-making process.
Caption: A decision tree for selecting a computational method for conformational analysis.
Conclusion
A thorough computational study of the conformation of this compound requires a multi-faceted approach. By combining computationally efficient molecular mechanics for initial conformational searching with more accurate quantum mechanics methods for geometry optimization and energy refinement, researchers can gain a detailed understanding of the molecule's conformational landscape. The A-values for a phenyl group (~3.0 kcal/mol) and a cyano group (~0.2 kcal/mol) suggest a strong preference for the phenyl group to be in the equatorial position.[11][12] Computational methods should be able to reproduce this trend.
Validation of the computational results against experimental data from analogous compounds like 4-phenylcyclohexanone is crucial for ensuring the reliability of the theoretical predictions. This comparative guide provides a framework for conducting such a study, enabling researchers to make informed decisions about the most appropriate computational methodologies for their specific research needs in the field of drug discovery and development.
References
- 1. chemwhat.com [chemwhat.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 4-Phenylcyclohexanone(4894-75-1) 1H NMR spectrum [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 12. A value - Wikipedia [en.wikipedia.org]
cross-referencing analytical data of 4-Cyano-4-phenylcyclohexanone with literature values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical data for 4-Cyano-4-phenylcyclohexanone against its structural analog, 4-Phenylcyclohexanone. Due to the limited availability of publicly accessible, comprehensive experimental spectra for this compound, the detailed analytical data of the well-characterized 4-Phenylcyclohexanone is presented as a reference for cross-verification of key structural features. This guide is intended to assist researchers in confirming the identity and purity of this compound by highlighting the expected spectral characteristics.
Data Presentation: A Comparative Overview
The following tables summarize the key analytical data for this compound and its analogue, 4-Phenylcyclohexanone.
Table 1: Physicochemical Properties
| Property | This compound | 4-Phenylcyclohexanone |
| CAS Number | 25115-76-6 | 4894-75-1 |
| Molecular Formula | C₁₃H₁₃NO[1][2] | C₁₂H₁₄O[3] |
| Molecular Weight | 199.25 g/mol [1][4] | 174.24 g/mol [3] |
| Appearance | White to Beige Crystalline Solid[4] | White to cream crystals or powder |
| Melting Point | 112-119 °C[4][5] | 76.0-82.0 °C |
Table 2: Spectroscopic Data Comparison
| Analytical Technique | This compound (Expected/Reported) | 4-Phenylcyclohexanone (Literature Values) | Key Differences |
| ¹H NMR | Data not publicly available. Expected signals for phenyl and cyclohexanone protons. | δ 7.20-7.40 (m, 5H, Ar-H), 2.95-3.20 (m, 1H, CH), 2.30-2.65 (m, 4H, CH₂), 1.90-2.20 (m, 4H, CH₂) | Absence of the methine proton at the 4-position in this compound. |
| ¹³C NMR | Data not publicly available. Expected signals for carbonyl, nitrile, phenyl, and cyclohexyl carbons. | δ 211.0 (C=O), 144.5 (Ar-C), 128.6 (Ar-CH), 126.7 (Ar-CH), 126.5 (Ar-CH), 45.0 (CH), 41.5 (CH₂), 34.5 (CH₂) | Presence of a quaternary carbon signal for the carbon bearing the cyano and phenyl groups, and a signal for the nitrile carbon in this compound. |
| IR Spectroscopy (cm⁻¹) | Authentic Infrared Spectrum Confirmed [4] Expected Peaks: ~2240 (C≡N stretch), ~1715 (C=O stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch) | ~1710 (C=O stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch) | The prominent C≡N stretching vibration around 2240 cm⁻¹ is the key differentiating feature for this compound. |
| Mass Spectrometry (m/z) | Data not publicly available. Expected [M]⁺ at 199. | [M]⁺ at 174, with major fragments at 104 and 91.[3] | The molecular ion peak will differ by 25 m/z units, corresponding to the mass of the cyano group versus a hydrogen atom. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are standard procedures for the characterization of organic compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.
-
The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (0 ppm).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
-
Data is processed to show chemical shift, integration (for ¹H NMR), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz).
2. Infrared (IR) Spectroscopy
-
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Samples can be prepared as a KBr pellet, a thin film, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
Key functional group absorptions are reported in wavenumbers (cm⁻¹).
3. Mass Spectrometry (MS)
-
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.
-
The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification.
-
The instrument records the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-referencing analytical data and the signaling pathways involved in spectroscopic analysis.
Caption: Workflow for Cross-Referencing Analytical Data.
Caption: Principles of Key Analytical Techniques.
References
Quantitative Analysis of 4-Cyano-4-phenylcyclohexanone: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of 4-Cyano-4-phenylcyclohexanone, accurate and robust quantitative analysis is paramount. This guide provides a comprehensive comparison of three primary analytical techniques for the quantification of this compound in a reaction mixture: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The performance of each method is evaluated based on key analytical parameters, and detailed, hypothetical experimental protocols are provided to illustrate their practical application.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for quantifying this compound depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for this application.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass-based detection. | Quantification based on the integral of NMR signals relative to an internal standard. |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | 10 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL | 30 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Precision (% RSD) | < 2% | < 3% | < 5% |
| Sample Throughput | High | Medium | Low |
| Strengths | Versatile for a wide range of compounds, high precision and accuracy. | High sensitivity and selectivity, provides structural information. | Non-destructive, requires no analyte-specific standard, provides structural information. |
| Limitations | Requires chromophore for UV detection, potential for matrix effects. | Requires volatile and thermally stable analytes, potential for sample degradation. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are presented as standardized starting points and may require optimization based on specific laboratory conditions and sample characteristics.
High-Performance Liquid Chromatography (HPLC) Method
This method outlines a reversed-phase HPLC approach for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
0-10 min: 30-70% Acetonitrile
-
10-15 min: 70% Acetonitrile
-
15-16 min: 70-30% Acetonitrile
-
16-20 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Calibration: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 to 100 µg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a GC-MS method suitable for the analysis of the thermally stable and volatile this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Dilute the reaction mixture in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 100 µg/mL.
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
Calibration: Prepare standard solutions of this compound in ethyl acetate at concentrations ranging from 0.1 to 50 µg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
qNMR offers a direct and primary method for quantification without the need for an identical standard of the analyte.[1][2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Acquisition Parameters:
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Pulse Program: A standard 1D proton experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).[1]
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture and 5-10 mg of the internal standard into an NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent.
-
Ensure complete dissolution.
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_sample) * P_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
References
A Comparative Analysis of 4-Cyano-4-phenylcyclohexanone as a Precursor in Drug Synthesis
An in-depth evaluation of the efficacy of 4-Cyano-4-phenylcyclohexanone as a precursor for the synthesis of pethidine and its analogs reveals a potential, though less conventional, alternative to the traditional manufacturing routes. This guide provides a comparative analysis of this alternative pathway against the established industrial synthesis, presenting experimental data, detailed protocols, and visualizations to aid researchers and drug development professionals in assessing its viability.
While the traditional synthesis of pethidine, a widely used opioid analgesic, typically commences from benzyl cyanide and N,N-bis(2-chloroethyl)methylamine, an alternative route originating from this compound presents an intriguing area of exploration. This alternative pathway hinges on a key Beckmann rearrangement to form a crucial lactam intermediate, which can then be further elaborated to yield pethidine or its derivatives.
Comparative Efficacy: A Tale of Two Routes
The efficacy of a synthetic route is a multifactorial assessment, with overall yield, purity of intermediates and the final product, and the complexity of the required experimental conditions being paramount. Below is a comparative summary of the traditional pethidine synthesis and the proposed alternative route starting from this compound.
| Step | Traditional Synthesis | Alternative Synthesis (via Beckmann Rearrangement) |
| Precursor | Benzyl Cyanide & N,N-bis(2-chloroethyl)methylamine | This compound |
| Key Intermediate | 1-Methyl-4-phenylpiperidine-4-carbonitrile | 5-Cyano-5-phenyl-azepan-2-one |
| Yield of Key Intermediate | ~91%[1] | Estimated ~34% (based on similar structures) |
| Overall Yield (to final drug) | ~70% (for Pethidine HCl)[1] | Data not available |
| Purity of Intermediate | 98.89% (HPLC)[1] | Data not available |
Visualizing the Synthetic Pathways
To better understand the chemical transformations involved in both the traditional and alternative routes, the following diagrams illustrate the key steps.
Experimental Protocols
Detailed methodologies are crucial for the replication and evaluation of synthetic routes.
Traditional Synthesis of 1-Methyl-4-phenylpiperidine-4-carbonitrile[1]
This procedure is adapted from a patented industrial process.
Materials:
-
N,N-bis(2-chloroethyl)methylamine hydrochloride
-
Benzyl cyanide
-
Sodium amide
-
Benzene
Procedure:
-
To a stirred solution of N,N-bis(2-chloroethyl)methylamine hydrochloride and benzyl cyanide in benzene, slowly add a solution of sodium amide in benzene at 30°C over 4-6 hours.
-
After the addition is complete, heat the reaction mixture to reflux for 3-5 hours.
-
Cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer until the pH is 8.
-
Concentrate the organic layer under reduced pressure to induce crystallization.
-
Filter and dry the solid to obtain 1-methyl-4-phenylpiperidine-4-carbonitrile.
Subsequent Steps: The resulting nitrile is then hydrolyzed using a nitrilase enzyme, followed by esterification with a superacid resin catalyst, and finally converted to pethidine hydrochloride.[1]
Proposed Alternative Synthesis via Beckmann Rearrangement
The following protocol is a generalized procedure for a Beckmann rearrangement and would require optimization for the specific substrate, this compound oxime.
Step 1: Oximation of this compound
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Methanol
Procedure:
-
Dissolve this compound in methanol.
-
Add a solution of hydroxylamine hydrochloride and sodium acetate in water.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Isolate the oxime product by filtration or extraction.
Step 2: Beckmann Rearrangement to 5-Cyano-5-phenyl-azepan-2-one [2]
Materials:
-
This compound oxime
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Dioxane/Water mixture
Procedure:
-
Dissolve the oxime in a 3:4 mixture of dioxane and water.
-
Cool the solution to 5°C and add sodium hydroxide.
-
Add p-toluenesulfonyl chloride portion-wise over 15 minutes.
-
Stir the mixture at room temperature for 15 hours.
-
Remove the dioxane under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with brine.
-
Purify the crude product by column chromatography to yield 5-Cyano-5-phenyl-azepan-2-one.
Subsequent Steps: The lactam would then undergo hydrolysis and decarboxylation to yield 4-phenylpiperidine-4-carboxylic acid. This intermediate can then be N-methylated and esterified to produce pethidine.
Comparative Workflow
The following diagram illustrates the key differences in the workflow between the two synthetic routes.
Conclusion
Based on the currently available data, the traditional synthesis of pethidine offers a more efficient and higher-yielding pathway compared to the proposed alternative route starting from this compound. The key limiting step in the alternative route appears to be the Beckmann rearrangement, which, based on analogous reactions, provides a significantly lower yield for the crucial lactam intermediate.
However, the alternative route presents an area for potential research and development. Optimization of the Beckmann rearrangement conditions or exploration of alternative rearrangement reactions, such as the Schmidt reaction, could potentially improve the yield and make this pathway more competitive. Additionally, the starting material, this compound, may offer advantages in terms of availability or cost under certain market conditions.
For drug development professionals, the traditional route remains the more established and economically viable option for large-scale production of pethidine. The alternative route, while currently less efficient, could serve as a valuable area for academic and industrial research focused on developing novel synthetic methodologies for piperidine-based pharmaceuticals. Further investigation is warranted to fully assess the potential of this compound as a viable precursor in drug synthesis.
References
A Comparative Guide to the Characterization and Authentication of Commercial 4-Cyano-4-phenylcyclohexanone Samples
For researchers, scientists, and professionals in drug development, the purity and identity of starting materials are of paramount importance. This guide provides a comparative overview of analytical methodologies for the characterization and authentication of commercial samples of 4-Cyano-4-phenylcyclohexanone, a key organic building block. The presence of impurities can significantly influence reaction outcomes, biological activity, and the safety profile of synthesized compounds.[1] This document outlines key analytical techniques and presents a comparative analysis of hypothetical commercial samples to aid in the selection of high-quality reagents.
Comparative Analysis of Commercial Samples
The following table summarizes typical analytical data for three hypothetical commercial samples of this compound, designated as Supplier A, Supplier B, and Supplier C. This data is representative of what would be obtained through the experimental protocols detailed in the subsequent section.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC, % Area) | 99.5% | 98.2% | 99.8% |
| Melting Point (°C) | 138-140 | 136-139 | 139-141 |
| Major Impurity (GC-MS) | Unidentified (0.3%) | 4-Phenylcyclohexanone (1.5%) | Starting Material X (0.1%) |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| FTIR (cm⁻¹) | 2235 (C≡N), 1715 (C=O) | 2236 (C≡N), 1718 (C=O) | 2235 (C≡N), 1716 (C=O) |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The area of the peak corresponding to the main compound relative to the total area of all peaks provides a quantitative measure of purity.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: A sample of this compound is accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL. The solution is filtered through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
-
Principle: GC separates volatile compounds in a sample, and the mass spectrometer fragments the eluted components, providing a unique mass spectrum that can be used for identification by comparison to spectral libraries.[2]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Method:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for confirming the chemical structure of organic compounds.[1]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Method:
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: A standard proton experiment is run to observe the chemical shifts, integration, and coupling patterns of the hydrogen atoms.
-
¹³C NMR: A proton-decoupled carbon experiment is performed to identify the number and types of carbon atoms in the molecule.
-
4. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. This technique is excellent for identifying the presence of specific functional groups.
-
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Method:
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For this compound, key peaks include the nitrile (C≡N) stretch (around 2235 cm⁻¹) and the ketone (C=O) stretch (around 1715 cm⁻¹).
-
Visualizations
The following diagrams illustrate the general workflow for the characterization and authentication of a commercial sample and a hypothetical signaling pathway where a derivative of this compound might be investigated.
Caption: Workflow for Characterization and Authentication.
Caption: Hypothetical Signaling Pathway Inhibition.
References
comparative study of the physical properties of 4-Cyano-4-phenylcyclohexanone and its analogs
A Comparative Analysis of the Physicochemical Properties of 4-Cyano-4-phenylcyclohexanone and Its Analogs
This guide presents a comparative study of the key physical properties of this compound and a selection of its structural analogs. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate compound selection and characterization. This document provides a summary of quantitative data, detailed experimental protocols for property determination, and a workflow visualization for a standard analytical procedure.
Comparative Physical Properties
The following table summarizes the key physical properties of this compound and its selected analogs. These compounds share a core cyclohexanone structure with variations in substitution at the 4th position, influencing their physicochemical characteristics.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C13H13NO | 199.25[1] | 76-78 | - | Insoluble in water; Soluble in organic solvents. | |
| 4-Phenylcyclohexanone | C12H14O | 174.24[2][3] | 73-77[4] | 294[3] | Insoluble in water.[3] | |
| 4-Methylcyclohexanone | C7H12O | 112.17[5] | -40.6[5] | 169-171[5] | Insoluble in water; Soluble in oils.[5] | |
| 4-Cyano-4-(4-chlorophenyl)cyclohexanone | C13H12ClNO | 233.7 | - | - | Data not available. | |
| 4-(4-methoxyphenyl)cyclohexanone | C13H16O2 | 204.26[6] | 74[6] | 335.7[6] | Data not available. | |
| 4-Cyano-4-(2-methoxyphenyl)cyclohexanone | C14H15NO2 | 229.28 | 70-72[7] | - | Soluble in ethanol, acetone, and dichloromethane.[7] | |
| 4-Cyano-4-(4-fluorophenyl)cyclohexanone | C13H12FNO | 217.24[8] | - | - | Data not available. |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (if sample is not a fine powder)
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the dry, finely powdered sample is introduced into the open end of a capillary tube. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of about 2-3 mm.[9][10]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[9]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is the end of the melting range.[11] For a pure substance, this range is typically narrow (0.5-2°C).
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.[12]
Apparatus:
-
Stoppered flasks or vials
-
Shaker or agitator (e.g., orbital shaker)
-
Centrifuge or filtration apparatus
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a flask. This ensures that a saturated solution is formed.[12]
-
Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration to obtain a clear, saturated solution.[14]
-
Quantification: The concentration of the solute in the saturated solution is determined using a suitable analytical technique. A calibration curve is typically used for accurate quantification.[14][15]
pKa Determination by UV-Vis Spectroscopy
This method is suitable for compounds containing a chromophore near an ionizable center, where the UV-Vis absorbance spectrum changes with pH.[16]
Apparatus:
-
UV-Vis spectrophotometer (plate reader compatible for higher throughput)
-
pH meter
-
96-well microtiter plates (optional, for high throughput)
-
Aqueous buffers of varying pH
Procedure:
-
Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO).[16] This stock solution is then diluted into a series of aqueous buffers with known pH values.
-
Spectral Measurement: The UV-Vis absorbance spectrum (typically 230-500 nm) of the compound in each buffer is recorded.[16]
-
Data Analysis: The absorbance at a specific wavelength where the change upon ionization is maximal is plotted against the pH.
-
pKa Calculation: The pKa is determined from the inflection point of the resulting sigmoidal curve. Alternatively, the data can be analyzed using the Henderson-Hasselbalch equation.[17][18]
Crystal Structure Determination (Single Crystal X-ray Diffraction)
This technique provides the definitive three-dimensional arrangement of atoms in a crystalline solid.
Apparatus:
-
Single-crystal X-ray diffractometer
-
X-ray source (e.g., Mo or Cu Kα radiation)
-
Goniometer
-
Detector
Procedure:
-
Crystal Growth: A high-quality single crystal of the compound is grown. This is often the most challenging step.
-
Crystal Mounting: A suitable crystal is selected and mounted on the goniometer head of the diffractometer.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffracted X-rays are recorded by the detector at various angles.[19]
-
Structure Solution and Refinement: The diffraction pattern is analyzed to determine the unit cell dimensions and symmetry. The positions of the atoms within the unit cell are then determined by solving the phase problem and refining the structural model.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the determination of a compound's melting point, a fundamental physical property.
Caption: Workflow for Melting Point Determination.
References
- 1. scbt.com [scbt.com]
- 2. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Phenylcyclohexanone(4894-75-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 4-Phenylcyclohexanone | 4894-75-1 [chemicalbook.com]
- 5. 4-Methylcyclohexanone | C7H12O | CID 11525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. chembk.com [chembk.com]
- 8. scbt.com [scbt.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hi-tec.tripod.com [hi-tec.tripod.com]
- 18. ishigirl.tripod.com [ishigirl.tripod.com]
- 19. indianchemicalsociety.com [indianchemicalsociety.com]
Safety Operating Guide
Proper Disposal of 4-Cyano-4-phenylcyclohexanone: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Cyano-4-phenylcyclohexanone is critical for ensuring personnel safety and environmental protection. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. Adherence to these procedures is essential to minimize risks associated with its hazardous properties.
Hazard Identification and Safety Precautions
Before handling, it is crucial to recognize the hazards associated with this compound. This chemical is classified as hazardous and requires careful handling to avoid exposure.[1]
Summary of Hazard Classifications:
| Hazard Category | Classification | GHS Code |
| Acute Oral Toxicity | Category 4 | H302 |
| Acute Dermal Toxicity | Category 4 | H312 |
| Acute Inhalation Toxicity | Category 4 | H332 |
| Skin Corrosion/Irritation | Category 2 | H315 |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319 |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | H335 |
This data is compiled from multiple safety data sheets. Classifications may vary slightly between suppliers.
Mandatory Personal Protective Equipment (PPE): To mitigate risks of exposure, the following PPE must be worn at all times when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Body Protection: A lab coat or protective suit to prevent skin contact.[1][2]
Waste Collection and Storage Protocol
Proper segregation and storage of chemical waste are the first steps in the disposal process.
Methodology:
-
Waste Identification: Clearly label this compound waste with its name and associated hazard symbols.
-
Containerization: Collect waste in a designated, leak-proof, and tightly sealed container. The container must be compatible with the chemical.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1] The storage area should be a designated hazardous waste accumulation site.
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
Experimental Protocol for Spill Cleanup:
-
Evacuate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains, waterways, or soil.[2]
-
Cleanup: For solid spills, carefully sweep or vacuum the material.[2][3] Avoid generating dust. Place the collected material into a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose: Treat all cleanup materials (e.g., absorbent pads, contaminated PPE) as hazardous waste and dispose of them accordingly.
Disposal Procedure
The final disposal of this compound must be conducted in compliance with all applicable regulations. Chemical waste generators are responsible for correctly classifying waste and ensuring it is handled by a licensed disposal facility.[2][4]
Step-by-Step Disposal Guidance:
-
Waste Classification: Determine if the chemical waste is classified as hazardous under local, state, and federal regulations, such as the US EPA guidelines in 40 CFR 261.3.[2]
-
Contact EHS: Consult with your institution's Environmental Health and Safety (EHS) office to understand specific institutional protocols and requirements.
-
Arrange for Pickup: Schedule a pickup with a licensed and approved hazardous waste disposal company.
-
Documentation: Ensure all necessary paperwork, including waste manifests, is completed accurately.
-
Final Disposal: The final disposal method should be carried out at an approved waste disposal plant.[1][2][3] Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling 4-Cyano-4-phenylcyclohexanone
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for 4-Cyano-4-phenylcyclohexanone (CAS No. 25115-74-6), including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 4-Oxo-1-phenylcyclohexanecarbonitrile
-
Molecular Weight: 199.25 g/mol [3]
Hazard Identification and Precautionary Statements
This compound is classified as a hazardous chemical.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][4]
Precautionary Statements:
-
Prevention: Avoid breathing dust. Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[1][5]
-
Response: If skin irritation occurs, get medical advice/attention. If eye irritation persists, get medical advice/attention.[5]
-
Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.[1][5]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[5]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Specific Recommendations | Standards/Notes |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | Adhere to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. A chemical-resistant apron is recommended when handling concentrates to protect from splashes and spills. | Choose gloves tested for resistance to the specific chemical. Gowns should be disposable, long-sleeved with tight-fitting cuffs, and close in the back.[1][7][8] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | A particulate filter conforming to EN 143 is recommended.[1] For sterile compounding of toxic drugs, a surgical N-95 respirator can provide both respiratory and splash protection.[9] |
| Footwear | Sturdy shoes and socks are the minimum requirement. Chemical-resistant footwear such as boots or shoe covers are recommended when there is a risk of spills. | Leather, canvas, or cloth shoes are difficult to decontaminate and should be avoided.[7] |
Operational and Disposal Plans
Handling and Storage Procedures
Handling:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation.[1]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[1][5]
-
Procedural: Avoid contact with skin and eyes. Do not breathe in the dust. Minimize dust generation and accumulation.[1][5]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[1][5]
-
The product is stable under normal conditions and has a shelf life of up to 2 years with proper storage.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.[1][5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[5][6]
Spill and Disposal Plan
Spill Response:
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Cleanup: Sweep up the spilled solid material, taking care not to generate dust. Shovel the material into a suitable, labeled container for disposal.[1][6]
-
Environmental Precautions: Do not let the chemical enter the environment, drains, or waterways.[1][5]
Disposal:
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]
-
Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[5]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10]
-
Do not reuse empty containers. Dispose of them as unused product.[5]
Workflow and Logic Diagrams
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. gerpac.eu [gerpac.eu]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
